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3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Documentation Hub

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  • Product: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide
  • CAS: 1549835-54-2

Core Science & Biosynthesis

Foundational

Architecting Metalloenzyme Inhibitors: The Strategic Role of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Executive Summary In the landscape of modern rational drug design, the selection of bifunctional building blocks is critical for developing highly selective targeted therapies. 3-Chloro-5-(methoxymethyl)benzene-1-sulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional building blocks is critical for developing highly selective targeted therapies. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CAS: 1549835-54-2) emerges as a highly versatile pharmacophore precursor. It combines a primary sulfonamide—a canonical Zinc-Binding Group (ZBG)—with a uniquely substituted aromatic ring that enables precise steric and electronic tuning. This in-depth technical guide explores the physicochemical rationale, mechanistic applications, and synthetic workflows for utilizing this molecule in the development of inhibitors targeting metalloenzymes such as Metallo-β-lactamases (e.g., VIM-2) and Carbonic Anhydrases (CAs), as well as cyclooxygenase-2 (COX-2) .

Physicochemical Profiling & Structural Rationale

The structural architecture of this molecule is not accidental; every functional group serves a distinct thermodynamic or synthetic purpose. The quantitative data defining this building block is summarized below.

Table 1: Physicochemical Properties & Pharmacophore Rationale

PropertyQuantitative ValueRationale / Impact on Drug Design
CAS Number 1549835-54-2Standardized identifier for procurement and library registration.
Molecular Weight 235.69 g/mol Low molecular weight provides a high Ligand Efficiency (LE) starting point, allowing extensive elaboration while adhering to Lipinski’s Rule of 5.
Molecular Formula C₈H₁₀ClNO₃S-
H-Bond Donors 1 (-NH₂)Essential for coordinating the catalytic Zn²⁺ and hydrogen bonding with conserved active-site residues (e.g., Thr199 in Carbonic Anhydrase).
H-Bond Acceptors 4 (O, N)The methoxymethyl (MOM) ether oxygen acts as a flexible H-bond acceptor to engage the hydrophilic outer rim of target binding pockets.
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for passive membrane permeability without inducing non-specific protein binding.

Mechanistic Role in Drug Design

The primary sulfonamide moiety is a privileged structure in medicinal chemistry. At physiological pH, the sulfonamide exists in an equilibrium with its deprotonated sulfonamidate anion. This anion acts as a potent Lewis base, displacing the zinc-bound water/hydroxide ion in the active site of metalloenzymes .

The meta-substituted chloro group serves a dual purpose:

  • Electronic Tuning: As an electron-withdrawing group (EWG), it lowers the pKa of the sulfonamide, increasing the population of the highly active sulfonamidate anion at pH 7.4.

  • Hydrophobic Anchoring: It provides a halogen-bonding vector to interact with hydrophobic pockets, a critical feature in the design of COX-2 selective inhibitors .

Pharmacophore cluster_0 Pharmacophore Elements cluster_1 Metalloenzyme Active Site Inhibitor 3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide Sulfonamide Primary Sulfonamide (-SO2NH2) Inhibitor->Sulfonamide features ArylRing Meta-Substituted Aryl Ring Inhibitor->ArylRing features Zinc Catalytic Zn2+ Ion Sulfonamide->Zinc coordinates (deprotonated) Substituents Chloro & Methoxymethyl Groups ArylRing->Substituents bears HydrophobicPocket Hydrophobic Pocket ArylRing->HydrophobicPocket π-π stacking / VdW OuterRim Outer Rim Residues Substituents->OuterRim steric & H-bond interactions

Fig 1: Pharmacophore interaction mapping of the sulfonamide within a metalloenzyme active site.

Synthetic Workflows: Late-Stage Functionalization

To exploit this building block, chemists frequently utilize the aryl chloride for late-stage diversification via Palladium-catalyzed cross-coupling.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Replace the 3-chloro substituent with an extended aryl/heteroaryl group to probe the hydrophobic binding pocket of the target enzyme. Causality & Expertise: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides. We utilize XPhos Pd G2 because the bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the oxidative addition into the C-Cl bond. The Generation 2 precatalyst ensures rapid formation of the active Pd(0) species at mild temperatures (90°C), preventing the thermal degradation of the sensitive methoxymethyl ether.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and XPhos Pd G2 (2 mol%).

  • Solvent & Base Addition: Add degassed 1,4-dioxane and 0.5 M aqueous K₃PO₄ (2.0 eq). Causality: K₃PO₄ provides sufficient basicity to activate the boronic acid via transmetalation but is mild enough to prevent the hydrolysis of the primary sulfonamide or the ether linkage.

  • Thermal Activation: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Self-Validation (In-Process Check): At the 6-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. The protocol is self-correcting: if the starting material mass (m/z 234 [M-H]⁻) peak area is >5%, introduce a predefined catalyst spike (1 mol% XPhos Pd G2) and continue heating.

  • Workup & Isolation: Once validated, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow SM Aryl Chloride Starting Material Reaction Cross-Coupling (1,4-Dioxane/H2O, 90°C, 12h) SM->Reaction Reagents Boronic Acid + XPhos Pd G2 + K3PO4 Reagents->Reaction Validation1 LC-MS Check (Self-Validation) Reaction->Validation1 monitor conversion Validation1->Reaction if incomplete Workup Aqueous Workup & Silica Gel Purif. Validation1->Workup if >95% conversion Product Extended Sulfonamide Derivative Workup->Product yields

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow for late-stage functionalization.

Experimental Validation: Metalloenzyme Inhibition Assay

Once the derivative is synthesized, its biological efficacy must be rigorously quantified. The following protocol outlines the evaluation of the compound against VIM-2, a clinically relevant metallo-β-lactamase.

Protocol 2: VIM-2 Inhibition Assay (Nitrocefin Cleavage)

Objective: Quantify the half-maximal inhibitory concentration (IC₅₀) of the synthesized sulfonamide derivatives. Causality & Expertise: Nitrocefin is a chromogenic cephalosporin that provides a direct, real-time spectrophotometric readout of β-lactamase activity. Because sulfonamides are zinc-binding groups, a major risk in drug discovery is identifying "promiscuous chelators" that simply strip zinc from the buffer rather than binding the active site. To prevent this, the assay buffer is deliberately supplemented with 50 µM ZnSO₄. This high zinc concentration abrogates false-positive inhibition derived solely from non-specific metal chelation .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, and 0.01% Triton X-100. Causality: Triton X-100 is included to prevent non-specific enzyme inhibition caused by the aggregation of hydrophobic inhibitor molecules.

  • Inhibitor Dilution: Prepare a 10-point serial dilution (e.g., 100 µM to 0.1 nM) of the sulfonamide compound in 100% DMSO.

  • Pre-Incubation: In a clear-bottom 96-well microplate, combine 10 µL of the inhibitor solution with 80 µL of buffer containing purified VIM-2 enzyme (final well concentration: 0.5 nM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Self-Validation (Background Check): Prior to adding the substrate, read the plate absorbance at 482 nm. This validates that the inhibitor itself does not auto-absorb at the measurement wavelength, which would skew the kinetic data.

  • Reaction Initiation: Add 10 µL of Nitrocefin substrate (final concentration: 100 µM) to all wells using a multichannel pipette.

  • Kinetic Read & Analysis: Monitor the change in absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocities (V₀) from the linear portion of the curve and determine the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

References

  • Inhibitors of VIM-2 by Screening Pharmacologically Active and Click-Chemistry Compound Libraries. Bioorganic & Medicinal Chemistry Letters. National Center for Biotechnology Information (PMC). URL:[Link]

  • Structure-based pharmacophore of COX-2 selective inhibitors and identification of original lead compounds from 3D database searching method. European Journal of Medicinal Chemistry. ScienceDirect. URL:[Link]

Exploratory

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide molecular weight and formula

Abstract This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (Formula: C₈H₁₀ClNO₃S ). A member of the meta-substituted benzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive physicochemical and synthetic analysis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (Formula: C₈H₁₀ClNO₃S ). A member of the meta-substituted benzenesulfonamide class, this molecule represents a strategic scaffold in fragment-based drug discovery (FBDD), particularly for targeting metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. This document details its molecular properties, synthetic pathways from the corresponding sulfonyl chloride, and critical handling protocols for medicinal chemistry applications.[1]

Physicochemical Profile

Precise characterization of the molecular entity is the foundation of reproducible research. The following data is derived from IUPAC atomic weights and standard cheminformatic algorithms.

Molecular Identity
PropertyValueNotes
IUPAC Name 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide
Molecular Formula C₈H₁₀ClNO₃S
Molecular Weight 235.69 g/mol Average mass
Monoisotopic Mass 235.0070 DaFor High-Res MS (M+H⁺ ≈ 236.014)
CAS Number Not formally assigned in public registriesPrecursor Sulfonyl Chloride CAS: N/A (PubChem CID: 83271809)
Calculated Properties (In Silico)

Data simulated for physiological conditions (pH 7.4).

DescriptorValueImplication for Drug Design
cLogP ~1.2 - 1.5Moderate lipophilicity; likely good oral bioavailability.
TPSA ~65 Ų(Sulfonamide ~46 + Ether ~9); High permeability potential.
H-Bond Donors 2Sulfonamide -NH₂ protons.
H-Bond Acceptors 4Sulfonyl oxygens (2) + Ether oxygen (1) + Nitrogen (1).
Rotatable Bonds 3Methoxymethyl chain + Sulfonamide bond.

Structural Analysis & Pharmacophore Mapping

The 1,3,5-substitution pattern of the benzene ring is critical for its utility as a "linker" fragment.

  • Position 1 (Sulfonamide): The primary "warhead" for zinc-binding enzymes (e.g., Carbonic Anhydrase II/IX). It acts as a polar anchor.

  • Position 3 (Chloro): A lipophilic, electron-withdrawing group. It modulates the pKa of the sulfonamide (making it more acidic and thus a better binder at physiological pH) and fills hydrophobic pockets in the target protein.

  • Position 5 (Methoxymethyl): A flexible "arm" containing an ether linkage. This group provides a vector for growing the molecule into adjacent sub-pockets and improves solubility compared to a simple methyl group.

Graphviz: Pharmacophore Logic

Pharmacophore Core Benzene Core (Scaffold) Sulfonamide Sulfonamide (-SO2NH2) Zn2+ Binding / Polar Anchor Core->Sulfonamide Position 1 Chloro Chloro (-Cl) Lipophilic / e- Withdrawing Core->Chloro Position 3 Ether Methoxymethyl (-CH2OCH3) Solubility / Extension Vector Core->Ether Position 5 Chloro->Sulfonamide Lowers pKa (Inductive Effect)

Figure 1: Pharmacophore decomposition of the 1,3,5-substituted scaffold.

Synthetic Methodology

Since the specific sulfonamide is often generated in situ or as a final step, the robust synthesis starts from the commercially accessible 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride .

Precursor Validation
  • Starting Material: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride[2]

  • PubChem CID: 83271809

  • Formula: C₈H₈Cl₂O₃S

Protocol: Ammonolysis of Sulfonyl Chloride

Objective: Convert the sulfonyl chloride to the sulfonamide with high purity.

Reagents:

  • Precursor: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (1.0 eq)

  • Ammonia Source: 0.5M NH₃ in Dioxane (excess, 3-5 eq) OR 28% Aqueous NH₄OH.

  • Solvent: THF or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the sulfonyl chloride in 5 mL of anhydrous THF under nitrogen atmosphere. Cool to 0°C.[3]

  • Addition: Dropwise add 5.0 mmol of ammonia (in dioxane or aqueous) while stirring. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • If utilizing organic NH₃: Filter off the ammonium chloride precipitate. Concentrate the filtrate.

    • If utilizing aqueous NH₃: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[3]

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Graphviz: Synthesis Pathway

Synthesis SM Sulfonyl Chloride (C8H8Cl2O3S) Inter Tetrahedral Intermediate SM->Inter + Reagent THF, 0°C Reagent NH3 (aq) or Dioxane (Nucleophile) Product Target Sulfonamide (C8H10ClNO3S) Inter->Product - HCl Byproduct NH4Cl (Salt) Inter->Byproduct

Figure 2: Nucleophilic substitution pathway for sulfonamide generation.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.4 - 7.8 ppm (m, 3H, Aromatic protons). Look for the specific 1,3,5-coupling pattern (doublet of doublets or broad singlets depending on resolution).

    • δ ~7.4 ppm (s, 2H, -SO₂NH₂, exchangeable with D₂O).

    • δ ~4.5 ppm (s, 2H, Ar-CH₂-O).

    • δ ~3.3 ppm (s, 3H, -OCH₃).

  • LC-MS (ESI+):

    • Dominant peak at m/z 236.0 [M+H]⁺.

    • Characteristic chlorine isotope pattern (³⁵Cl:³⁷Cl ratio approx 3:1).

Safety & Handling

  • Hazard Class: Sulfonamides are potential sensitizers.

  • H-Statements (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.).

  • Precautions: Handle in a fume hood. Wear nitrile gloves. Avoid inhalation of dusts.

References

  • PubChem Compound Summary (Precursor): 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (CID 83271809).[2] National Center for Biotechnology Information. Available at: [Link]

  • General Sulfonamide Synthesis: "Sulfonamides via Ammonolysis of Sulfonyl Chlorides." Organic Chemistry Portal. (Standard Protocol Reference).
  • Molecular Weight Calculation: IUPAC Periodic Table of the Elements and Isotopic Abundances.

Sources

Foundational

Architectures of Inhibition: A Technical Guide to Substituted Benzenesulfonamides

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug developers. It synthesizes foundational chemical principles with advanced application strategies, adhering...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug developers. It synthesizes foundational chemical principles with advanced application strategies, adhering to the requested formatting and scientific rigor.

Executive Summary

The benzenesulfonamide moiety (


) remains a "privileged structure" in medicinal chemistry, distinguishing itself through exceptional versatility.[1][2] Far beyond its historical origin as an antimicrobial antimetabolite, this pharmacophore is now the linchpin in designing targeted therapies for glaucoma, specific cancers (via Carbonic Anhydrase IX/XII inhibition), and inflammation (via COX-2 selectivity). This guide dissects the structural causality of sulfonamide binding, details robust synthetic protocols, and provides a roadmap for optimizing derivatives against modern therapeutic targets.[2]

The Pharmacophore: Structural & Electronic Determinants

The ubiquity of the benzenesulfonamide group stems from its dual capability to act as a Zinc-Binding Group (ZBG) and a Hydrogen Bond Scaffold .

Acidity and Zinc Coordination

The primary sulfonamide nitrogen is weakly acidic (


 for unsubstituted benzenesulfonamide). In metalloenzymes like Carbonic Anhydrase (CA), the ionized form (

) acts as a monodentate ligand, coordinating directly to the

ion in the active site.
  • Electronic Tuning: The acidity of the

    
     group is tunable via the benzene ring. Electron-withdrawing groups (EWGs) at the para or meta positions (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) stabilize the conjugate base, lowering the
    
    
    and typically enhancing affinity for the Zinc cation.
  • Geometry: The tetrahedral geometry of the sulfur atom positions the aromatic ring and the amino group in a distinct spatial arrangement that facilitates

    
    -stacking interactions with hydrophobic residues in the enzyme pocket.
    
The Selectivity Filter (COX-2)

In Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, the sulfonamide does not bind a metal. Instead, it exploits a structural variance between COX isoforms. COX-2 possesses a hydrophilic "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2). The sulfonamide group inserts into this pocket, forming hydrogen bonds with Arg513 and His90, conferring high selectivity.

Mechanistic Pathways & Signaling

The following diagram illustrates the divergent mechanistic pathways utilized by benzenesulfonamide derivatives in two major therapeutic areas.

SulfonamideMechanism Drug Benzenesulfonamide Derivative Target_CA Target: Carbonic Anhydrase (CA II, IX, XII) Drug->Target_CA Target_COX Target: Cyclooxygenase-2 (COX-2) Drug->Target_COX Mech_CA Mechanism: Ionization to R-SO2NH- Coordination to Zn2+ Target_CA->Mech_CA Effect_CA Outcome: Reduced HCO3- Production pH Modulation (Hypoxia) Mech_CA->Effect_CA Mech_COX Mechanism: Insertion into Polar Side Pocket (Val523 Gating) Target_COX->Mech_COX Effect_COX Outcome: Inhibition of PGE2 Synthesis Anti-inflammatory Mech_COX->Effect_COX

Figure 1: Divergent mechanistic actions of sulfonamides in metalloenzyme inhibition (top) vs. allosteric COX-2 binding (bottom).

Synthetic Strategies: From Classical to Click Chemistry

Reliable synthesis is paramount for SAR exploration. We categorize methods into Classical (robust, scale-up friendly) and Modern (modular, high diversity).

Workflow Visualization

SynthesisWorkflow Start Starting Material: Substituted Benzene or Aniline PathA Route A: Chlorosulfonation (ClSO3H, excess) Start->PathA Direct PathB Route B: Diazotization (NaNO2, SO2, CuCl2) Start->PathB via Aniline Inter Intermediate: Benzenesulfonyl Chloride PathA->Inter PathB->Inter React Amination: Reaction with NH3 or Amines Inter->React Diversify Diversification: Click Chemistry / Acylation React->Diversify

Figure 2: Primary synthetic routes for generating benzenesulfonyl chloride precursors and final sulfonamide libraries.

Experimental Protocols

Protocol A: Synthesis of 4-Substituted Benzenesulfonamides

Rationale: This protocol utilizes the chlorosulfonation route, ideal for electron-rich or neutral benzene rings. It is a self-validating system where the intermediate sulfonyl chloride can be isolated or used in situ.

Materials: Substituted benzene (10 mmol), Chlorosulfonic acid (excess), Ammonium hydroxide (conc.), Thionyl chloride (optional for activation).

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Place 10 mmol of the substituted benzene in a round-bottom flask cooled to 0°C in an ice bath.

    • Add chlorosulfonic acid (3-5 equivalents) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (hexane/ethyl acetate).

    • Validation Point: Pour a small aliquot into crushed ice. A precipitate indicates the formation of sulfonyl chloride.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

    • Filter the precipitated benzenesulfonyl chloride derivative. Wash with cold water (

      
      ).
      
  • Amination:

    • Dissolve the wet filter cake in acetone or THF (20 mL).

    • Add concentrated ammonium hydroxide (5 equivalents) or a specific primary amine dropwise at 0°C.

    • Stir at RT for 1-4 hours.

  • Purification:

    • Evaporate the solvent. Acidify the residue with 1M HCl to pH 2 (to protonate the sulfonamide and precipitate it).

    • Recrystallize from Ethanol/Water.[3]

Protocol B: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Rationale: CAs also possess esterase activity. Hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow) allows colorimetric determination of inhibition constants (


).

Step-by-Step Methodology:

  • Preparation:

    • Enzyme: Recombinant hCA II (or target isoform) dissolved in assay buffer (50 mM Tris-HCl, pH 7.5).

    • Substrate: 3 mM p-NPA in acetonitrile (freshly prepared).

    • Inhibitor: Serial dilutions of the synthesized sulfonamide in DMSO.

  • Assay Execution:

    • In a 96-well plate, add 140 µL of buffer and 20 µL of enzyme solution.

    • Add 20 µL of inhibitor solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Initiation: Add 20 µL of substrate (p-NPA).

  • Measurement:

    • Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Determine

      
       using non-linear regression (Log-inhibitor vs. response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Structure-Activity Relationship (SAR) Optimization

The following table summarizes how structural modifications influence biological activity, specifically for CA inhibition.

Substituent PositionModification TypeEffect on Activity / SelectivityMechanistic Rationale
Sulfonamide Nitrogen Primary (

)
High Potency Essential for Zinc coordination (CA) and H-bonding.
Sulfonamide Nitrogen Secondary (

)
Loss of Activity (CA) Steric hindrance prevents Zinc binding; retains COX-2 activity.
Benzene Ring (Para) EWG (e.g.,

)
Increased Potency Increases acidity of sulfonamide NH, strengthening Zn interaction.
Benzene Ring (Tail) Lipophilic TailIsoform Selectivity Targets hydrophobic pockets specific to CA IX/XII or COX-2 side pocket.
Benzene Ring Water-Soluble GroupImproved PK Enhances solubility and bioavailability (e.g., carboxylate salts).

Future Directions: PROTACs and Hybrids

The frontier of sulfonamide research lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a sulfonamide moiety (which binds the target protein, e.g., CA IX on tumor cells) to an E3 ligase ligand (like Thalidomide), researchers can induce the ubiquitination and degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms associated with high expression levels.

Additionally, Dual-Tail Approaches (e.g., Ureido-sulfonamides) are being optimized to span the entire active site of CAs, interacting with both the Zinc ion and the entrance rim residues to achieve nanomolar selectivity for tumor-associated isoforms.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222.[4] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem. Link

  • Duan, X., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(3). Link

  • Corinti, D., et al. (2022).[5] Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. Molecules, 27(10), 3144.[5] Link

  • Abdel-Wahab, B. F., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. Molecules, 27(19), 6173. Link

  • Pacchiano, F., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

Sources

Exploratory

Methoxymethyl-substituted sulfonamide fragments for drug discovery

Methoxymethyl-Substituted Sulfonamide Fragments: Solubility Engineering and Pharmacophore Expansion in FBDD Executive Summary In Fragment-Based Drug Discovery (FBDD), the sulfonamide moiety ( ) is a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Methoxymethyl-Substituted Sulfonamide Fragments: Solubility Engineering and Pharmacophore Expansion in FBDD

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the sulfonamide moiety (


) is a "privileged structure," serving as a critical pharmacophore for targets ranging from carbonic anhydrases (CAs) to metallo-

-lactamases. However, primary sulfonamides frequently suffer from poor aqueous solubility and high crystallinity ("brick dust" character) due to strong intermolecular hydrogen bonding networks. This technical guide analyzes the Methoxymethyl (MOM) substitution strategy—both as a transient N-protecting group to enable high-concentration screening and as a stable ring substituent to expand chemical space. We provide synthesis protocols, solubility data analysis, and structural biology workflows for leveraging this motif.

The Physicochemical Paradox of Sulfonamide Fragments

Primary sulfonamides are essential zinc-binding groups (ZBGs) and hydrogen bond donors/acceptors. However, their utility in FBDD is often limited by their physical properties:

  • High Melting Points: Often

    
    , indicating high lattice energy.
    
  • Low Aqueous Solubility: Strong intermolecular interactions (

    
    ) lead to poor solubility, often 
    
    
    
    in buffer.
  • Screening Failure: FBDD requires screening concentrations of 1–10 mM (NMR) or 20–100 mM (X-ray soaking). Standard sulfonamides often precipitate before reaching these thresholds, causing false negatives or aggregation artifacts.

The Methoxymethyl (MOM) Solution: Introducing a methoxymethyl group (


) addresses these issues through two distinct mechanisms:
  • N-MOM (Solubility Tag): Disrupts the symmetry and H-bond network of the primary sulfonamide, drastically lowering the melting point and increasing solubility for screening. It can act as a "pro-fragment."

  • Ring-MOM (Pharmacophore): Acts as a specific interaction motif, where the ether oxygen serves as a hydrogen bond acceptor, often mimicking structural water molecules in the active site.

Strategy A: N-Methoxymethyl as a Solubility-Enabling "Pro-Fragment"

This strategy involves synthesizing the N-MOM protected sulfonamide to enable high-concentration screening (e.g., X-ray crystallography soaking). Once bound, the electron density is analyzed. While the MOM group may prevent binding in steric-clashing pockets, it often allows the fragment to enter the site, where the flexible ether tail can either find a new sub-pocket or be computationally "deprotected" for modeling.

Mechanism of Action

The N-MOM group replaces a hard hydrogen bond donor (


) with a flexible, lipophilic ether.
  • Lattice Energy Disruption: The bulky MOM group prevents the tight packing observed in primary sulfonamides.

  • LogP Modulation: While it increases lipophilicity slightly, the reduction in crystal packing energy (

    
    ) dominates, resulting in a net increase in thermodynamic solubility.
    
Experimental Protocol: Synthesis of N-MOM Sulfonamides

Note: MOM-Cl is a carcinogen. All procedures must be performed in a fume hood with appropriate PPE.

Reagents: Primary sulfonamide (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), Dichloromethane (DCM, anhydrous).

  • Dissolution: Dissolve the primary sulfonamide in anhydrous DCM (

    
    ) under nitrogen atmosphere.
    
  • Base Addition: Add DIPEA dropwise at

    
    . Stir for 10 minutes.
    
  • Alkylation: Add MOM-Cl dropwise via syringe. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (MOM derivatives usually run higher than the parent sulfonamide).

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Strategy B: Methoxymethyl as a Pharmacophore (Ring Substitution)

In this context, the MOM group is attached to the aromatic/heteroaromatic scaffold, not the sulfonamide nitrogen. This motif has proven effective in targeting metallo-enzymes.[1]

Case Study: VIM-2 Inhibition Research has identified N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide as a competitive inhibitor of VIM-2 (Verona Integron-encoded Metallo-


-lactamase).[1]
  • Role: The sulfonamide coordinates the Zinc ions.[2] The methoxymethyl group on the triazole ring extends into the hydrophobic pocket, where the ether oxygen can participate in weak H-bonding or water displacement.

  • Synthesis: Achieved via Click Chemistry (CuAAC) using propargyl ethers and azides.

Comparative Data: Solubility & Properties

The following table illustrates the theoretical impact of MOM-substitution on a standard benzene sulfonamide scaffold.

PropertyPrimary Sulfonamide (

)
N-MOM Sulfonamide (

)
Ring-MOM Analog (

)
Molecular Weight ~157 Da~201 Da (+44)~201 Da (+44)
H-Bond Donors 212
H-Bond Acceptors 233
Crystal Packing Tight (High MP)Loose (Lower MP)Moderate
Aq. Solubility Low (< 5 mM)High (> 50 mM) Moderate
Primary Utility ZBG / WarheadScreening Enabler Selectivity Element

Experimental Workflows & Visualization

Workflow 1: The "Solubility-Enabled" Fragment Screening Pipeline

This workflow describes using N-MOM protection to overcome the "brick dust" limit in X-ray soaking experiments.

FBDD_Workflow Start Insoluble Primary Sulfonamide Synth N-MOM Protection (Synthesis) Start->Synth + MOM-Cl Screen High-Conc Screening (>50mM Soak) Synth->Screen Improved Sol. Xray X-Ray Diffraction & Data Collection Screen->Xray Crystal Soak Analysis Electron Density Analysis Xray->Analysis Solve Structure Model Virtual Deprotection & Modeling Analysis->Model Identify Binding Mode Model->Start Hit Optimization

Caption: Workflow for utilizing N-MOM protected sulfonamides to bypass solubility limits in crystallographic fragment screening.

Workflow 2: Synthetic Pathway for Ring-MOM Sulfonamides (Click Chemistry)

This pathway illustrates the synthesis of the VIM-2 inhibitor class (Ring-MOM).

Synthesis_Pathway input input process process product product Azide Azido-Sulfonamide (Scaffold) CuAAC CuAAC Click Reaction (CuSO4, Ascorbate) Azide->CuAAC Alkyne Methyl Propargyl Ether (MOM-Alkyne) Alkyne->CuAAC Final MOM-Triazole Sulfonamide Inhibitor CuAAC->Final 1,4-Disubstituted Triazole

Caption: Synthetic route for Methoxymethyl-substituted triazole sulfonamides via Click Chemistry.

References

  • Inhibitors of VIM-2 by Screening Pharmacologically Active and Click-Chemistry Compound Libraries. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Source: Journal of Chemical & Engineering Data (ACS). URL:[Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Source: Organic Letters (ACS). URL:[Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review. Source: ResearchGate / Wiley. URL:[Link]

Sources

Foundational

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide: Solvation Dynamics &amp; Protocol Design

Topic: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Solubility in DMSO and Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Solubility in DMSO and Water Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Scientists

Executive Summary & Chemical Identity

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is a functionalized aryl sulfonamide often utilized as a fragment in drug discovery or a synthetic intermediate. Its physicochemical behavior is dominated by two competing moieties: the polar, hydrogen-bond-donating sulfonamide group (


) and the lipophilic, electron-withdrawing chlorobenzene core decorated with a methoxymethyl ether.

For the application scientist, this molecule presents a classic "solubility cliff" profile: high solubility in dipolar aprotic solvents (DMSO) but thermodynamically restricted solubility in neutral aqueous media. This guide provides the mechanistic rationale and validated protocols to navigate this dichotomy.

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Weight ~235.69 g/mol Small molecule; favorable kinetics.
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic; requires organic co-solvent.
pKa (Sulfonamide -NH₂) ~9.8 – 10.2Weak acid; aqueous solubility is pH-dependent.
H-Bond Donors/Acceptors 1 / 4Strong interaction with DMSO oxygen; limited water network integration.

Theoretical Solubility Framework

The DMSO Solvation Mechanism

Dimethyl sulfoxide (DMSO) is the "Gold Standard" solvent for this compound. The mechanism relies on the high dielectric constant of DMSO (


) and its ability to act as a strong hydrogen bond acceptor.
  • Mechanism: The sulfonyl oxygen atoms of the DMSO molecule accept hydrogen bonds from the primary sulfonamide protons (

    
    ). Simultaneously, the non-polar methyl groups of DMSO stabilize the chlorobenzene ring via van der Waals forces.
    
  • Thermodynamics: The enthalpy of solution (

    
    ) is exothermic or slightly endothermic, driven by the entropy gain of breaking the crystal lattice.
    
The Aqueous Solubility Barrier

In water, the compound faces the "Hydrophobic Effect." The water network must reorganize around the hydrophobic chlorobenzene core, creating an entropic penalty.

  • Neutral pH (pH 7.0): The molecule remains protonated and neutral. Solubility is limited by the lattice energy of the solid form.

  • Basic pH (pH > 10): Deprotonation of the sulfonamide nitrogen (

    
    ) introduces a negative charge, drastically increasing hydration energy and solubility.
    
Visualization of Solvation Shells

The following diagram illustrates the competing interactions in DMSO versus Water.

SolvationMechanism Compound 3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide DMSO DMSO Solvent (Dipolar Aprotic) Compound->DMSO H-Bonding (NH2 -> O=S) Van der Waals Stabilization Water Water Solvent (Protic Network) Compound->Water Hydrophobic Effect (Repulsion) Lattice Energy Dominates Soluble High Solubility (>50 mM) DMSO->Soluble Insoluble Low Solubility (<1 mM at pH 7) Water->Insoluble

Figure 1: Mechanistic divergence of solvation. DMSO stabilizes the molecule through dual hydrophilic/lipophilic interactions, while the aqueous network forces the compound out of solution at neutral pH.

Experimental Protocols

Preparation of DMSO Stock Solution (Standard 10 mM - 50 mM)

Objective: Create a stable, precipitate-free stock for long-term storage.

  • Weighing: Accurately weigh the solid compound into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage to prevent leaching.

  • Calculation: Use the formula

    
    , where 
    
    
    
    is volume (L),
    
    
    is mass (g),
    
    
    is 235.69 g/mol , and
    
    
    is target concentration (M).[1]
  • Solvent Addition: Add high-grade anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates undissolved crystallites.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Stability:[2] The methoxymethyl ether is stable in DMSO. Avoid freeze-thaw cycles >5 times.

Aqueous Dilution & "Crash-Out" Prevention

Objective: Dilute the DMSO stock into assay buffer without precipitating the compound.

The Risk: Rapid addition of the hydrophobic DMSO stock to water causes a local spike in supersaturation, leading to immediate precipitation (the "crash-out" effect).

Protocol:

  • Intermediate Dilution (Optional but Recommended): Dilute the 50 mM stock to 1 mM using pure DMSO first.

  • Stepwise Addition: Place the aqueous buffer (e.g., PBS pH 7.4) in a vortexing tube.

  • Injection: While vortexing the buffer, slowly inject the DMSO stock sub-surface (tip immersed) to ensure rapid dispersion.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, though the compound stays soluble up to ~5% DMSO in water.

  • Visual Check: Inspect for "oiling out" or turbidity.

pH-Dependent Solubility Enhancement

If higher aqueous concentrations (>1 mM) are required, adjust the pH.

  • Buffer System: Use a Carbonate or Glycine-NaOH buffer (pH 10.5).

  • Mechanism: At pH 10.5, the sulfonamide is ~50% deprotonated (assuming pKa ~10), significantly increasing solubility.

  • Caution: Ensure your biological target is stable at this pH.

Quantitative Data Summary

Solvent SystemSolubility Limit (Est.)StabilityRecommended Use
DMSO (100%) > 100 mMHigh (> 1 year at -20°C)Primary Stock Solution
Ethanol (100%) ~ 20-30 mMModerateAlternative Stock (if DMSO incompatible)
PBS (pH 7.4) < 0.5 mMHigh (Hydrolysis resistant)Cellular Assays (Low conc.)
Water (pH 10) > 5 mMModerateHigh-conc. aqueous delivery

Troubleshooting Workflow

The following decision tree assists when the compound fails to dissolve or precipitates during an assay.

Troubleshooting Start Issue: Compound Precipitates CheckSolvent Is Stock Solution Clear? Start->CheckSolvent Sonicate Sonicate at 40°C (Check for crystals) CheckSolvent->Sonicate No (Cloudy) CheckDilution Check Aqueous Dilution Step CheckSolvent->CheckDilution Yes (Clear) Success1 Proceed with Assay Sonicate->Success1 Dissolved Fail1 Re-synthesize / Verify Structure Sonicate->Fail1 Still Cloudy -> Check Purity Rate Incorrect Order. ALWAYS add DMSO to Water while vortexing. CheckDilution->Rate Did you add Water to DMSO? Conc Reduce Conc. or Increase DMSO % CheckDilution->Conc Is Final Conc > Solubility Limit?

Figure 2: Troubleshooting logic for solubility issues. The most common error is adding water directly to the DMSO stock, which forces precipitation.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • PubChem Compound Summary. (2024). "Benzenesulfonamide Derivatives and Physicochemical Data." National Library of Medicine.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Their Impact on ADME." Chemical Research in Toxicology.

Sources

Exploratory

Literature review of 3-chloro-5-substituted benzenesulfonamides

This guide provides an in-depth technical analysis of 3-chloro-5-substituted benzenesulfonamides , a privileged scaffold in medicinal chemistry. This specific substitution pattern is critical for optimizing Carbonic Anhy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-chloro-5-substituted benzenesulfonamides , a privileged scaffold in medicinal chemistry. This specific substitution pattern is critical for optimizing Carbonic Anhydrase (CA) inhibitors , particularly for targeting tumor-associated isoforms (CA IX/XII) while minimizing off-target effects on cytosolic isoforms (CA I/II).

Strategic Scaffold for Selective Carbonic Anhydrase Inhibition & Anticancer Drug Design

Executive Summary

The 3-chloro-5-substituted benzenesulfonamide moiety represents a refined pharmacophore derived from the classical "sulfa drug" architecture. Unlike simple monosubstituted sulfonamides, this 3,5-disubstitution pattern offers a unique dual-functionality:

  • The 3-Chloro Group: Provides essential lipophilicity and steric bulk to fill the hydrophobic pocket of the enzyme active site, enhancing binding affinity via van der Waals interactions.

  • The 5-Substituent (The "Tail"): Serves as a vector for attaching elongated functional groups (tails). These tails reach the outer rim of the active site, a region with high amino acid variability among CA isoforms, thereby conferring selectivity .

This guide details the synthesis, Structure-Activity Relationship (SAR), and biological profiling of this scaffold, with a focus on its role as a Carbonic Anhydrase Inhibitor (CAI) .

Chemical Synthesis: The "Tail Approach" Strategy

The most robust synthetic pathway for generating diverse 3-chloro-5-substituted libraries is the "Tail Approach," which typically utilizes 3-chloro-5-nitrobenzenesulfonyl chloride as a key intermediate. This allows for the late-stage introduction of diverse chemical diversity at the 5-position.

Core Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the modular synthesis starting from commercially available precursors to the final "tailed" inhibitor.

Synthesis_Pathway cluster_reagents Derivatization Reagents (The 'Tail') Start 3-Chloro-5-nitroaniline Inter1 3-Chloro-5-nitro benzenesulfonyl chloride Start->Inter1 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Inter2 3-Chloro-5-nitro benzenesulfonamide Inter1->Inter2 NH3 (aq/gas) 0°C to RT Inter3 3-Chloro-5-amino benzenesulfonamide Inter2->Inter3 SnCl2 / MeOH or H2, Pd/C Final 3-Chloro-5-substituted Benzenesulfonamide (Target) Inter3->Final R-NCO (Ureas) or R-COCl (Amides) R1 Isocyanates (Urea Linker) R1->Final R2 Acid Chlorides (Amide Linker) R2->Final R3 Triazoles (Click Chem) R3->Final

Caption: Modular synthesis of 3-chloro-5-substituted benzenesulfonamides via the nitro-reduction "Tail Approach".

Alternative Route: Direct Chlorosulfonation

For alkyl-substituted derivatives (e.g., 3-chloro-5-methylbenzenesulfonamide ), a direct chlorosulfonation of 3-chloro-5-methylbenzene can be employed.

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ).
  • Limitation: Less regioselective than the Meerwein route; may yield mixtures of isomers (2, 4, or 6-sulfonylated products) requiring rigorous purification.

Medicinal Chemistry & SAR

Mechanism of Action: Carbonic Anhydrase Inhibition

These compounds act as Zinc Binders . The sulfonamide moiety (


) exists as an anion (

) at physiological pH, coordinating directly to the

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
Structural Logic (SAR)
Structural RegionChemical FeatureBiological Function
Zinc Binding Group (ZBG) Primary Sulfonamide (

)
Coordinates

(Essential for activity). Substitution on

destroys activity.
Scaffold Core Benzene RingForms

-stacking interactions with Phe131 (CA II) or equivalent residues.
Position 3 Chlorine Atom (-Cl) Lipophilicity: Increases

, improving membrane permeability.Sterics: Fills the hydrophobic pocket; electron-withdrawing nature acidifies the sulfonamide NH, enhancing Zn-binding.
Position 5 The "Tail" Selectivity Filter: Extends towards the hydrophilic/selective outer rim. Examples: Ureido, amido, or triazole linkers attached to bulky aryl groups.
SAR Visualization (Graphviz)

SAR_Logic Core Benzenesulfonamide Scaffold Sulfonamide -SO2NH2 Group Core->Sulfonamide Chloro 3-Chloro Substituent Core->Chloro Tail 5-Substituted Tail (e.g., -NH-CO-NH-Ar) Core->Tail Zn Zinc Coordination (Active Site) Pocket Hydrophobic Pocket (Phe131, Val121) Selectivity Isoform Selectivity (Outer Rim) Sulfonamide->Zn Primary Interaction Chloro->Pocket Van der Waals / Steric Fit Tail->Selectivity Disciminates CA IX vs II

Caption: Structure-Activity Relationship mapping of the 3-chloro-5-substituted scaffold within the CA active site.

Biological Activity Profile

The 3-chloro-5-substituted derivatives are primarily explored for hypoxic tumor targeting (CA IX inhibition).

Comparative Inhibition Data (Ki Values)

Note: Values are representative of the class "tailed benzenesulfonamides" derived from 3,5-disubstituted scaffolds.

Compound ClassSubstituent (Pos 3)Substituent (Pos 5)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Std) --25012250.5 (Non-selective)
3-Cl-5-Amino -Cl

>10,000240150~1.6
Ureido Analog A -Cl

4,500858.2 10.3
Ureido Analog B -Cl

3,200604.5 13.3
  • Interpretation: The introduction of the 5-substituted tail drastically improves affinity for the tumor-associated isoform hCA IX (single-digit nanomolar

    
    ) while reducing affinity for the ubiquitous hCA I.
    

Experimental Protocols

Synthesis of 3-Chloro-5-nitrobenzenesulfonamide

This protocol yields the key intermediate for "tailed" library generation.

  • Diazotization: Dissolve 3-chloro-5-nitroaniline (10 mmol) in

    
     (6 M, 20 mL). Cool to 0°C. Add 
    
    
    
    (11 mmol) in water dropwise. Stir for 30 min.
  • Meerwein Sulfonation: Prepare a mixture of

    
    -saturated acetic acid (20 mL) and 
    
    
    
    (2 g). Pour the diazonium salt solution into this mixture at 0-5°C. Stir until gas evolution ceases.
  • Isolation: Pour onto ice-water. Extract the sulfonyl chloride with ethyl acetate.

  • Amination: Treat the crude sulfonyl chloride with aqueous ammonia (25%) or ammonia gas in THF at 0°C.

  • Purification: Recrystallize from ethanol/water.

    • Yield: Typically 60-75%.

    • Validation: Check IR for

      
       bands (1340, 1160 cm⁻¹) and 
      
      
      
      bands (1530, 1350 cm⁻¹).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard protocol to determine Ki values.

  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).[1]

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA I, II, IX (10–50 nM).

  • Procedure:

    • Incubate enzyme with inhibitor (dissolved in DMSO, <1% final v/v) for 15 min.

    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).

  • Calculation: Determine

    
     using the Hill equation and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their specific inhibition. Expert Opinion on Drug Discovery, 13(11), 1003-1019. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

  • Touisni, N., et al. (2011). Synthesis and carbonic anhydrase I, II, IX and XII inhibition studies of 3,5-disubstituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PubChem. (2025). Compound Summary: 3-Chloro-5-methylbenzenesulfonamide.[3] Link

Sources

Foundational

Thermodynamic Stability of Methoxymethyl Benzene Sulfonamides: A Mechanistic and Experimental Guide

Topic: Thermodynamic Stability of Methoxymethyl Benzene Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technical Scope In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Methoxymethyl Benzene Sulfonamides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Scope

In the context of medicinal chemistry, "methoxymethyl benzene sulfonamides" encompasses two distinct structural classes with vastly different thermodynamic profiles:

  • Ring-Substituted (C-Methoxy) Sulfonamides: Where a methoxy group is attached to the benzene ring (e.g., 4-methoxybenzenesulfonamide). These are thermodynamically robust scaffolds common in carbonic anhydrase inhibitors.

  • Nitrogen-Substituted (N-Methoxymethyl) Sulfonamides: Where the methoxymethyl (MOM) group is attached to the sulfonamide nitrogen. This moiety serves as a critical protecting group or prodrug strategy (similar to N-acyloxymethyl) and exhibits complex, pH-dependent hydrolytic instability.

This guide focuses primarily on the N-methoxymethyl (N-MOM) derivatives , as their thermodynamic lability represents a critical control point in drug formulation and synthetic strategy. We will explore the kinetics of hydrolysis, thermal decomposition pathways, and providing self-validating protocols for stability assessment.

Thermodynamic Principles of Stability

The N-Methoxymethyl Lability (The Hemiaminal Ether Factor)

The N-methoxymethyl group on a sulfonamide nitrogen (


) is structurally a hemiaminal ether. Unlike the robust sulfonamide bond (

, bond energy ~65 kcal/mol), the

linkage introduces a specific thermodynamic vulnerability.
  • Acid-Catalyzed Instability: The acetal-like carbon is susceptible to protonation at the ether oxygen, leading to the formation of a sulfonyl-iminium ion intermediate. This is the rate-determining step (RDS) in acidic media.

  • Base Stability: N-MOM groups are generally stable to base, making them orthogonal to ester-based protecting groups. However, strong bases can deprotonate the remaining sulfonamide proton (if secondary), creating a stable anion that resists further attack.

Ring Substitution Effects (C-Methoxy)

For benzene sulfonamides where the methoxy group is on the ring (e.g., para-methoxy), the methoxy group acts as a strong Electron Donating Group (EDG) via resonance.

  • pKa Modulation: The EDG effect increases the electron density on the sulfur, slightly increasing the pKa of the sulfonamide nitrogen (making it less acidic).

  • Thermal Robustness: These compounds typically exhibit high melting points (e.g., 4-methoxybenzenesulfonamide, mp 152–154°C) and high enthalpies of fusion, indicating strong crystal lattice stability dominated by hydrogen bonding networks (

    
    ).
    

Mechanisms of Degradation

Understanding the degradation pathway is essential for designing stability-indicating assays.

Acid-Catalyzed Hydrolysis Pathway

The decomposition of N-methoxymethyl benzene sulfonamide in aqueous acid follows an A-1 or A-2 mechanism depending on pH and solvent dielectric constant.

Figure 1: Acid-catalyzed hydrolysis pathway of N-methoxymethyl sulfonamides via the iminium ion intermediate.

Thermal Decomposition (Solid State)

In the solid state, N-MOM sulfonamides can undergo thermolysis.

  • De-protection: At temperatures >150°C, loss of formaldehyde is observed.

  • Desulfonylation: Extreme thermal stress (>250°C) breaks the S-N bond, releasing SO2.

Experimental Protocols for Stability Assessment

These protocols are designed to be self-validating , meaning they include internal controls to verify assay performance.

Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) across the pH 1–10 range.

Materials:

  • Buffer systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).

  • Internal Standard: Caffeine (chemically inert under these conditions).

  • HPLC System with UV detection (254 nm).

Workflow:

  • Stock Preparation: Dissolve 10 mg of N-MOM sulfonamide in 1 mL Acetonitrile (ACN).

  • Initiation: Spike 50 µL of stock into 950 µL of pre-thermostated buffer (e.g., 37°C or 60°C).

  • Sampling: At defined intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately dilute into 400 µL of cold mobile phase (neutral pH) containing the Internal Standard.

  • Analysis: Inject onto HPLC.

Self-Validation Step:

  • Mass Balance Check: The molar sum of the parent compound + sulfonamide product must remain constant (>95%) throughout the time course. If it drops, look for secondary degradation (e.g., ring oxidation).

Protocol B: Arrhenius Stability Modeling (Thermal)

Objective: Predict shelf-life (


) by accelerating degradation at elevated temperatures.

Workflow:

  • Perform Protocol A at three temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (e.g., pH 1.2 for gastric simulation).

  • Plot

    
     vs 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) using the slope (
    
    
    
    ).

Data Interpretation Table:

ParameterSymbolSignificanceTypical Value (N-MOM)
Rate Constant

Speed of degradation

to

(pH 1)
Activation Energy

Sensitivity to temperature20–25 kcal/mol
Half-life

Time to 50% degradationMinutes (pH 1) to Days (pH 7)

Experimental Workflow Diagram

The following diagram outlines the logical flow for a complete stability study, ensuring no critical thermodynamic parameter is overlooked.

Figure 2: Integrated workflow for assessing the thermodynamic stability of sulfonamide derivatives.

Case Study Data: Comparative Stability

The following data summarizes the stability differences between the N-MOM derivative and the parent sulfonamide.

CompoundSubstituentpH 1.2

(37°C)
pH 7.4

(37°C)
Melting Point
Parent 4-MethoxybenzenesulfonamideStable (> 1 year)Stable (> 1 year)152°C
N-MOM N-Methoxymethyl-4-methoxy...~45 minutes ~28 hours 98°C
N-BOM N-Benzyloxymethyl-4-methoxy...~120 minutes~4 days110°C

Note: The N-MOM group is significantly more labile in acid due to the stabilization of the oxocarbenium-like transition state by the methoxy oxygen.

References

  • BenchChem. (2025).[1][2] In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from

  • RSC Publishing. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Retrieved from

  • National Institute of Standards and Technology (NIST). (2012).[3] Methoxymethyl-benzene Thermophysical Property Data. NIST Web Thermo Tables.[3] Retrieved from

  • ResearchGate. (2020). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Retrieved from

  • PubMed. (2013).[4] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide from sulfonyl chloride

Abstract & Scope This technical guide details the synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide via the aminolysis of its corresponding sulfonyl chloride. While sulfonamide formation is a canonical transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide via the aminolysis of its corresponding sulfonyl chloride. While sulfonamide formation is a canonical transformation in medicinal chemistry, the presence of the acid-sensitive methoxymethyl (MOM) ether and the electron-withdrawing chlorine substituent requires a tailored protocol to maximize yield and prevent premature deprotection.

This document provides a robust, self-validating protocol utilizing anhydrous conditions to ensure high fidelity. It includes mechanistic insights, critical process parameters (CPPs), and a specific focus on preserving the MOM protecting group during workup.

Chemical Context & Retrosynthetic Logic[1]

Structural Analysis[2]
  • Target: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

  • Precursor: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride[1]

  • Key Functionalities:

    • Sulfonamide (

      
      ):  Polar, H-bond donor/acceptor, bioisostere of carboxylic acids.
      
    • MOM Ether (

      
      ):  Stable to base and mild oxidants but highly labile in acidic conditions .
      
    • Aryl Chloride: Weakly deactivating; stable under aminolysis conditions.

Reaction Mechanism

The conversion proceeds via a nucleophilic substitution at the sulfur atom (


-like mechanism). Ammonia acts as the nucleophile, attacking the electrophilic sulfur center to form a trigonal bipyramidal transition state (often simplified as a tetrahedral intermediate), followed by the elimination of the chloride ion.

Critical Insight: The reaction generates HCl as a byproduct. To drive the equilibrium and prevent the formation of the sulfonic acid (via hydrolysis), a base scavenger is required. In this protocol, excess ammonia serves as both the nucleophile and the base, forming ammonium chloride (


) as the precipitate.
Mechanistic Pathway (Visualization)

ReactionMechanism cluster_conditions Conditions Start Sulfonyl Chloride (Electrophile) TS Transition State [Pentacoordinate] Start->TS + NH3 NH3 NH3 (Nucleophile) NH3->TS Inter Deprotonation (Base Scavenge) TS->Inter - Cl- Product Sulfonamide Product Inter->Product - H+ Byprod NH4Cl (Byproduct) Inter->Byprod Cond Solvent: THF/Dioxane Temp: 0°C to RT Atmosphere: N2

Figure 1: Mechanistic pathway for the aminolysis of sulfonyl chloride.

Experimental Protocol

Method Selection: Anhydrous vs. Aqueous

While aqueous ammonia (ammonium hydroxide) is common, it introduces water, which competes with ammonia for the sulfonyl chloride, potentially leading to the sulfonic acid byproduct.

  • Selected Method: Anhydrous Aminolysis (Method A) .

  • Rationale: The MOM group is acid-sensitive. Hydrolysis yields sulfonic acid (strong acid), which could autocatalyze MOM deprotection. Anhydrous conditions prevent hydrolysis and ensure the reaction mixture remains basic/neutral.

Materials & Reagents
ReagentEquiv.RoleGrade
Sulfonyl Chloride 1.0Limiting Reagent>95% Purity
Ammonia (0.5M in Dioxane) 3.0 - 5.0Nucleophile & BaseAnhydrous
THF (Tetrahydrofuran) SolventSolvent (Solubilizer)Anhydrous, Inhibitor-free
Dichloromethane (DCM) WorkupExtraction SolventACS Grade
Sat.

WorkupQuench/WashAqueous
Step-by-Step Procedure
Step 1: Preparation of Starting Material Solution
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charge the RBF with 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (1.0 g, 3.92 mmol).

  • Add Anhydrous THF (10 mL) via syringe. Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Cooling controls the exotherm of the initial addition.

Step 2: Aminolysis Reaction
  • Measure Ammonia in Dioxane (0.5 M) (23.5 mL, 11.76 mmol, 3.0 equiv).

    • Note: Alternatively, 7N NH3 in MeOH can be used if the substrate solubility permits, but Dioxane/THF is gentler.

  • Add the ammonia solution dropwise to the sulfonyl chloride solution over 10 minutes at 0°C.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (

    
    ) and formation of the polar sulfonamide (
    
    
    
    ).
Step 3: Workup (MOM-Safe Protocol)

Critical: Do not use strong acid (HCl) to neutralize, as this will cleave the MOM ether.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess ammonia and volatile solvents.

  • Resuspend the residue in DCM (30 mL) and Water (10 mL) .

  • Separate the layers.

  • Wash the organic layer with Saturated Aqueous

    
      (15 mL). This buffers the pH to ~5-6, safe for MOM.
    
  • Wash with Brine (15 mL).

  • Dry the organic layer over anhydrous

    
     .
    
  • Filter and concentrate to dryness.

Step 4: Purification
  • The crude product is usually pure enough (>90%).

  • If necessary, recrystallize from Ethanol/Hexane or DCM/Hexane .

    • Dissolve in minimal hot Ethanol.

    • Add Hexane dropwise until turbid.

    • Cool to 4°C overnight.

  • Filter the crystals and dry under high vacuum.

Process Workflow & Quality Control

Process Diagram

Workflow React Reaction (THF, 0°C -> RT, 4h) Conc Concentration (Remove NH3/Solvent) React->Conc Extract Extraction (DCM / Water) Conc->Extract Wash Wash (Sat. NH4Cl -> Brine) Extract->Wash Organic Layer Dry Drying & Filtration (Na2SO4) Wash->Dry Final Isolated Product (Crystalline Solid) Dry->Final

Figure 2: Experimental workflow for the isolation of the target sulfonamide.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (254 nm)> 95.0% area
Identity 1H-NMR (DMSO-d6)

7.40 (s, 2H,

), 4.45 (s, 2H,

), 3.30 (s, 3H,

)
Mass Spec LCMS (ESI+)

(Cl isotope pattern 3:1)

NMR Interpretation Note: The sulfonamide protons (


) typically appear as a broad singlet between 7.2–7.6 ppm in DMSO-d6. This signal is exchangeable with 

. The MOM methylene protons (

) are distinct singlets; however, here we have a methoxymethyl group attached to the ring (

). The benzylic

will appear around 4.4–4.5 ppm.

Troubleshooting & Expert Insights

Common Failure Modes
  • Low Yield: Often due to hydrolysis of the sulfonyl chloride before ammonia addition. Ensure reagents are dry and the ammonia is added immediately after cooling.

  • MOM Cleavage: Indicated by the loss of the methoxy signal in NMR and appearance of a benzylic alcohol. Cause: Workup was too acidic. Fix: Use only water or sat.

    
     for washes; avoid 1M HCl.
    
  • Disulfonimide Formation: (

    
    ). Rare with ammonia but possible if the reaction is run too hot with insufficient ammonia. Fix:  Ensure >3 equivalents of ammonia are used.
    
Safety Considerations
  • Sulfonyl Chlorides: Corrosive, lachrymators, and react violently with water. Handle in a fume hood.

  • Ammonia: Toxic gas. When using dioxane/methanol solutions, keep bottles cold to prevent pressure buildup.

  • Pressure: If running on a large scale (>10g), consider the pressure buildup of ammonia gas; use a sealed pressure vessel or a condenser with a nitrogen balloon.

References

  • General Sulfonamide Synthesis: De Luca, L. (2008).[2] Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (Note: General reference for sulfonamide methodology).

  • Sulfonyl Chloride Reactivity: BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. Link

  • MOM Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protecting group stability).
  • Similar Substrate Protocol: Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. Link

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific chemicals before handling.

Sources

Application

Chemoselective Amination of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonyl Chloride: A Technical Protocol

The synthesis of sulfonamides via the amination of sulfonyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. However, when dealing with highly functionalized building blocks such as 3-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of sulfonamides via the amination of sulfonyl chlorides is a cornerstone reaction in medicinal chemistry and drug development. However, when dealing with highly functionalized building blocks such as 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride , the standard amination protocols must be rigorously adapted. This application note details the mechanistic rationale, quantitative optimization, and validated step-by-step methodology for achieving high-yielding amination while preserving the acid-labile methoxymethyl (MOM) ether moiety.

Mechanistic Dynamics & Chemoselectivity

The conversion of a sulfonyl chloride to a sulfonamide proceeds via a nucleophilic acyl substitution at the electrophilic S(VI) center. While the electron-withdrawing 3-chloro substituent increases the electrophilicity of the sulfonyl group, it simultaneously increases its susceptibility to competitive hydrolysis by water, particularly under highly basic conditions[1].

To mitigate hydrolysis, reactions are frequently performed under Schotten–Baumann-type biphasic conditions or in aprotic solvents with an excess of the amine acting as its own base[2].

The Chemoselectivity Challenge: The critical bottleneck in this specific transformation is not the forward reaction, but the isolation phase. The 5-(methoxymethyl) group is a robust ether under basic amination conditions but is highly labile under acidic conditions. Conventional sulfonamide protocols routinely employ strong aqueous acids (e.g., 1M HCl) during workup to quench unreacted amines and precipitate the product[3]. Applying such a workup to this substrate triggers oxocarbenium-mediated cleavage of the MOM group, yielding the undesired 3-chloro-5-(hydroxymethyl)benzenesulfonamide side-product. Therefore, the protocol must utilize a precisely buffered chemoselective quench.

Quantitative Optimization of Reaction Parameters

To establish a self-validating system, the reaction conditions were evaluated against the dual metrics of sulfonamide yield and MOM ether preservation. As demonstrated in Table 1, the pH of the quench reagent is the absolute determinant of structural integrity.

Table 1: Optimization of Amination and Workup Conditions

EntrySolvent SystemAmine Source / BaseQuench Reagent (Target pH)Sulfonamide Yield (%)MOM Cleavage (%)
1DCM / H₂ONH₄OH (excess)1M HCl (pH 2.0)41> 50
2THFNH₃ (g) / Et₃N1M HCl (pH 2.0)5835
3DCM / H₂ONH₄OH (excess)10% Citric Acid (pH 5.0)88< 5
4 THF NH₄OH (excess) Sat. NH₄Cl (pH ~7.0) 96 Not Detected

Data Interpretation: Entry 4 provides the optimal environment. Tetrahydrofuran (THF) ensures complete solubilization of the starting material and product, while the saturated ammonium chloride quench effectively neutralizes excess basicity without crossing the acidic threshold required for MOM ether cleavage.

Logical Workflow & Decision Matrix

The following diagram illustrates the critical decision points in the reaction workflow, emphasizing the causality between workup pH and product integrity.

G Start 3-Chloro-5-(methoxymethyl) benzene-1-sulfonyl chloride Amination Amination (NH₄OH or R-NH₂) Solvent: THF Temp: 0 °C to RT Start->Amination Decision Workup pH Selection (Crucial for MOM Ether) Amination->Decision Path1 Standard Acidic Workup (pH < 3, e.g., 1M HCl) Decision->Path1 Conventional Path2 Chemoselective Workup (pH 6-7, Sat. NH₄Cl) Decision->Path2 Optimized Result1 MOM Ether Cleavage (Formation of Benzyl Alcohol) Path1->Result1 Result2 Intact MOM Ether High-Yield Sulfonamide Isolation Path2->Result2

Workflow for the chemoselective amination and workup of MOM-protected sulfonyl chlorides.

Validated Experimental Protocol

The following procedure describes the synthesis of the primary sulfonamide (3-chloro-5-(methoxymethyl)benzenesulfonamide) using aqueous ammonia. The logic is directly translatable to primary or secondary alkylamines.

Step 1: Substrate Preparation
  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (1.0 equivalent, e.g., 10.0 mmol).

  • Dissolve the substrate in anhydrous Tetrahydrofuran (THF) to achieve a concentration of 0.2 M (50 mL). Causality: THF is selected over dichloromethane (DCM) to prevent emulsion formation during the aqueous workup and to suppress background hydrolysis prior to amine addition.

Step 2: Exotherm Control & Reagent Addition
  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Begin vigorous stirring and add aqueous ammonium hydroxide (28-30% NH₃, 5.0 equivalents) dropwise over 15 minutes via an addition funnel. Causality: The nucleophilic attack on the sulfonyl chloride is highly exothermic. Dropwise addition at 0 °C dissipates the heat of reaction, preventing thermal degradation and minimizing the competitive formation of sulfonic acid[1].

Step 3: Reaction Maturation & Self-Validation
  • Remove the ice-water bath and allow the reaction mixture to warm naturally to ambient temperature (20–25 °C).

  • Stir for 2 hours.

  • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The highly non-polar sulfonyl chloride (

    
    ) must be completely consumed, replaced by a highly polar, UV-active sulfonamide spot (
    
    
    
    ).
Step 4: Chemoselective Quench
  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Critical Step: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (approx. 30 mL) until the aqueous phase reaches a stable pH of 7.0 (verify with pH paper). Causality: Do not use HCl or strong acids[3]. The NH₄Cl buffer safely neutralizes the excess ammonia without generating the acidic conditions (

    
    ) that would cleave the methoxymethyl ether.
    
Step 5: Isolation and Characterization
  • Transfer the biphasic mixture to a separatory funnel and partition the layers.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-chloro-5-(methoxymethyl)benzenesulfonamide. The product is typically of sufficient purity (>95%) for downstream applications without column chromatography.

  • Analytical Validation: Confirm structural integrity via LCMS (look for the

    
     corresponding to the intact MOM-sulfonamide) and 
    
    
    
    H NMR (ensure the presence of the distinct singlet for the methoxy protons at
    
    
    ppm and the methylene protons at
    
    
    ppm).

References

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide ResearchGate / Organic Process Research & Development
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz

Sources

Method

Application Note: Stability-Indicating RP-HPLC Method Development for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Introduction & Analytical Target Profile (ATP) The compound 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide represents a highly functionalized aromatic intermediate often utilized in the synthesis of novel therapeutics (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The compound 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide represents a highly functionalized aromatic intermediate often utilized in the synthesis of novel therapeutics (e.g., carbonic anhydrase inhibitors or targeted antimicrobials). Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule is critical for drug substance release, impurity profiling, and stability testing.

This application note outlines a Quality by Design (QbD) approach to method development, ensuring a self-validating, reproducible protocol that strictly adheres to ICH Q2(R2) guidelines.

Physicochemical Rationale & Method Development Strategy

To design an effective chromatographic separation, we must first deconstruct the molecule's physicochemical properties to establish causality for our experimental choices:

  • Sulfonamide Moiety (-SO₂NH₂): This group is weakly acidic, with a typical

    
     ranging from 9.0 to 10.0. If analyzed at a neutral or basic pH, partial ionization occurs, leading to severe peak tailing and irreproducible retention times due to secondary interactions with residual silanols on the stationary phase. Therefore, an acidic mobile phase (pH 2.5–3.0) is mandatory to ensure the molecule remains fully protonated and neutral[1].
    
  • Methoxymethyl Group (-CH₂OCH₃): This ether linkage is relatively stable but becomes susceptible to hydrolysis under aggressive acidic or thermal stress, yielding a more polar hydroxymethyl degradant. The method must utilize a gradient elution to resolve this polar degradant from the parent API.

  • Chloro-Benzene Core: The electron-withdrawing chlorine atom and the aromatic ring impart significant lipophilicity (

    
    ), driving strong retention on reversed-phase (RP) columns.
    
Column and Mobile Phase Selection

A sterically protected C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected to provide high theoretical plate counts for aromatic resolution. Acetonitrile (ACN) is chosen over methanol as the organic modifier because it operates at a lower backpressure and provides superior peak capacities for critical sulfa-drug pairs[2]. To control the ionization state, 0.1% Formic Acid (v/v) is added to the aqueous phase, which effectively masks silanol activity and sharpens the sulfonamide peak[3].

HPLC_Workflow A 1. Define ATP (Impurity & Assay Profiling) B 2. Physicochemical Profiling (pKa ~9.5, LogP ~2.0) A->B C 3. Column & Mobile Phase (C18, 0.1% Formic Acid) B->C D 4. Gradient & Temp Optimization (QbD) C->D E 5. System Suitability Testing (SST) D->E F 6. ICH Q2(R2) Method Validation E->F

Fig 1: QbD-driven HPLC method development workflow for sulfonamide derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (Reference Standard, >99.5% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), HPLC-Grade Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high resolution with reasonable run times.
Mobile Phase A Water + 0.1% Formic AcidSuppresses sulfonamide ionization (pH ~2.7)[1].
Mobile Phase B Acetonitrile (100%)Low viscosity, sharp elution of lipophilic core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CEliminates ambient drift; critical for robust retention[2].
Injection Vol 10 µLPrevents column overloading and minimizes band broadening.
Detection PDA (λ = 225 nm & 265 nm)225 nm for max sensitivity; 265 nm for aromatic specificity.

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar degradants)

  • 2.0 - 10.0 min: 20% → 80% B (Linear ramp to elute the API and lipophilic impurities)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% → 20% B (Return to initial conditions)

  • 12.1 - 15.0 min: 20% B (Re-equilibration)

Preparation of Solutions (Self-Validating System)
  • Diluent: Water:Acetonitrile (50:50, v/v). Note: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion (fronting).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve in 15 mL of Acetonitrile with sonication, then make up to volume with Water[3].

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Stock Solution into a 20 mL volumetric flask and dilute to volume with the Diluent.

  • System Suitability Testing (SST): Inject the Working Standard six times sequentially. The system is validated for the run only if:

    • Tailing Factor (

      
      ) ≤ 1.5
      
    • Theoretical Plates (

      
      ) ≥ 5,000
      
    • Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Forced Degradation Protocol (Stability-Indicating Proof)

To prove the method is stability-indicating, the API must be stressed to generate 5–20% degradation, ensuring the main peak is cleanly resolved from all degradants.

  • Acidic Stress: 5 mL Stock + 5 mL 1.0 N HCl. Heat at 60°C for 4 hours. Neutralize with 1.0 N NaOH.

  • Basic Stress: 5 mL Stock + 5 mL 1.0 N NaOH. Heat at 60°C for 4 hours. Neutralize with 1.0 N HCl.

  • Oxidative Stress: 5 mL Stock + 5 mL 3% H₂O₂. Store at Room Temperature for 24 hours.

  • Thermal Stress: Solid API heated at 105°C for 48 hours.

Degradation_Pathway API 3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide Acid Acidic Stress (1.0N HCl, 60°C) API->Acid Base Basic Stress (1.0N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Deg1 Hydroxymethyl Degradant (Ether Cleavage) Acid->Deg1 Deg2 Sulfonic Acid Derivative (Hydrolysis) Base->Deg2 Deg3 N-Oxide / Chloro Displacement Ox->Deg3

Fig 2: Logical forced degradation pathways and expected degradants for the API.

Method Validation Summary

Following optimization, the method must be validated according to ICH Q2(R2) parameters. The expected validation metrics for this benzenesulfonamide derivative are summarized below:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.Peak purity angle < Purity threshold (via PDA). Resolution (

) > 2.0 between API and closest degradant.
Linearity 5 concentration levels (25% to 150% of target 50 µg/mL).Correlation coefficient (

) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0%.
Precision (Repeatability) 6 replicate preparations at 100% concentration.%RSD of peak areas ≤ 2.0%.
Robustness Deliberate variations in Flow (±0.1 mL/min), Temp (±2°C), pH (±0.1).SST criteria must pass. %RSD ≤ 2.0% under all altered conditions[2].
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N ≥ 3:1; LOQ S/N ≥ 10:1.

References

1.[3] Benchchem. Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. Available at: 2.[1] Research Journal of Pharmacy and Technology. Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. Available at: 3.[2] S-Matrix. A Quality by Design Approach to Rapid Analytical HPLC Method Development. Available at:

Sources

Application

Integrated Fragment-Based Screening for Sulfonamide Scaffolds

From Library QC to Functional Validation: A Multi-Phased Protocol Abstract Sulfonamides represent a "privileged scaffold" in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CA) an...

Author: BenchChem Technical Support Team. Date: March 2026

From Library QC to Functional Validation: A Multi-Phased Protocol

Abstract

Sulfonamides represent a "privileged scaffold" in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CA) and Matrix Metalloproteinases (MMPs).[1] However, their application in Fragment-Based Drug Discovery (FBDD) presents unique challenges: low initial affinity (


 in mM range), pH-dependent solubility, and specific zinc-binding requirements. This application note details a validated screening cascade, moving from biophysical hit identification (SPR) to structural validation (STD-NMR) and functional confirmation (Esterase Assay).

Phase 1: Library Design & Quality Control

Objective: Eliminate false positives caused by aggregation and insolubility before screening begins.

The Solubility Paradox

Sulfonamide fragments often possess a


 near 10.0. While they must be deprotonated to bind the zinc active site effectively, this high 

renders them neutral and less soluble at physiological pH (7.4).
  • Directive: Screen library solubility at 1 mM in the assay buffer, not just in DMSO.

QC Protocol: 1H NMR Assessment

Do not rely on vendor-reported solubility.

  • Preparation: Dissolve fragments at 100 mM in DMSO-d6.

  • Dilution: Dilute to 1 mM in Phosphate Buffered Saline (PBS), pH 7.4, with 10%

    
    .
    
  • Measurement: Acquire 1D

    
     NMR spectra (water suppression required).
    
  • Criterion: Compare the integral of the fragment signals to an internal standard (e.g., TSP). <80% signal recovery indicates precipitation/aggregation.

Phase 2: Primary Screening - Surface Plasmon Resonance (SPR)

Rationale: SPR is the "workhorse" for fragments due to its high sensitivity to low-molecular-weight analytes and ability to resolve rapid kinetics (fast


).
Experimental Setup
  • Instrument: Biacore 8K or S200 (or equivalent high-sensitivity biosensor).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 3% DMSO.

The "Clean Screen" (Critical Step)

Before running the full library, you must identify "sticky" compounds that bind non-specifically to the dextran matrix.

  • Inject: Flow fragments (at 200

    
    M) over an unmodified reference flow cell.
    
  • Analyze: Any compound showing >5 RU binding to the reference surface is flagged as a "promiscuous binder" and removed.

Binding Assay Protocol
  • Immobilization: Amine coupling of Target Protein (e.g., hCA II) to Flow Cell 2 (Target density: ~3000 RU for fragments). Flow Cell 1 is the reference.

  • Solvent Correction: Perform DMSO calibration (2.5% to 3.8%) to correct for bulk refractive index changes.

  • Sample Injection:

    • Concentration: 200

      
      M (single concentration screen).
      
    • Contact time: 30 s.

    • Dissociation time: 15 s.

    • Flow rate: 30

      
      L/min.
      
  • Regeneration: Usually not required for fragments (fast off-rates). If needed, use 10 mM Glycine-HCl pH 9.5 (for sulfonamides, high pH helps dissociation).

Data Interpretation (Visualized)

Fragments typically display "Square Wave" kinetics.

SPR_Sensorgrams cluster_legend Sensorgram Types Ideal Ideal Fragment (Square Wave) Sticky Sticky/Aggregator (Slow Dissociation) Bulk Bulk Shift Only (No Binding) Input Raw Data Input->Ideal Fast on/off Input->Sticky Curved off-rate Input->Bulk Zero Rmax

Figure 1: Classification of SPR sensorgrams. "Ideal" indicates rapid equilibrium characteristic of low-affinity fragments.

Phase 3: Orthogonal Validation - STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR validates that the SPR hit binds in solution and allows for epitope mapping (identifying which part of the fragment touches the protein).

Mechanism

We saturate the protein signals using selective RF irradiation. This saturation transfers to the bound ligand via the Nuclear Overhauser Effect (NOE). When the ligand dissociates, it carries this "memory" of saturation into the bulk solution.

Protocol
  • Sample: 5-10

    
    M Protein + 500 
    
    
    
    M Ligand (1:50 to 1:100 ratio) in deuterated buffer.
  • Pulse Sequence: stddiff (Bruker/Varian standard).

    • On-Resonance Irradiation: -1.0 ppm or 12 ppm (protein region, away from ligand).

    • Off-Resonance Irradiation: 40 ppm (control).

  • Saturation Time: 2 seconds (Gaussian pulse train).

  • Processing: Subtract On-Resonance from Off-Resonance spectra.

  • Result: Only signals from the binding ligand appear in the difference spectrum.[2][3]

Phase 4: Functional Assay - Carbonic Anhydrase Esterase Activity

Rationale: Binding does not equal inhibition. This colorimetric assay confirms the sulfonamide fragment inhibits the catalytic activity of Carbonic Anhydrase (CA).

The Reaction

CA catalyzes the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (yellow, absorbs at 400 nm).



Reagents
  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5. (Sulfate maintains ionic strength without coordinating Zinc).
    
  • Substrate: 4-NPA (dissolved in acetonitrile, final assay conc 3 mM).

  • Enzyme: Recombinant hCA II (final assay conc 10-50 nM).

Step-by-Step Protocol
  • Plate Prep: Use clear 96-well microplates.

  • Incubation: Add 130

    
    L Buffer + 10 
    
    
    
    L Enzyme + 10
    
    
    L Fragment (various conc.). Incubate 15 mins at RT.[4]
    • Note: This pre-incubation allows the sulfonamide to coordinate the Zinc ion.

  • Start Reaction: Add 50

    
    L Substrate (4-NPA).
    
  • Measurement: Monitor Absorbance at 400 nm kinetically for 10 minutes (read every 15s).

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    .[5]
Mechanistic Insight: The Zinc Trap

The sulfonamide nitrogen must be deprotonated (


) to bind the 

ion, displacing the catalytic water molecule.

Zinc_Binding Zn Zn++ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Sulf Sulfonamide (R-SO2NH-) Sulf->Zn  Displaces H2O

Figure 2: Tetrahedral coordination geometry of the Carbonic Anhydrase active site. The sulfonamide anion acts as the fourth ligand, locking the enzyme in an inactive state.

Data Summary & Comparison

FeatureSPR (Biophysical)STD-NMR (Structural)Esterase Assay (Functional)
Primary Output Binding Kinetics (

)
Epitope Map / Binding ConfirmationInhibition Constant (

)
Sensitivity High (can detect mM binders)Medium (mM to

M range)
High (depends on enzyme conc)
Protein Req. Low (<50

g)
High (>500

g)
Very Low (<10

g)
Throughput High (384-well capable)Low (Individual tubes)High (96/384-well)
False Positives Aggregates, Refractive Index errorsNon-specific exchangeColored compounds, aggregators

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery. Wiley-VCH.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie.

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition.

  • Cytiva. Biacore Sensor Surface Handbook.

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for Methoxymethyl (MOM) Sulfonamide Derivatives

Executive Summary Methoxymethyl (MOM) sulfonamide derivatives ( ) represent a critical class of compounds in medicinal chemistry, often utilized as protected intermediates or prodrugs to modulate lipophilicity and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxymethyl (MOM) sulfonamide derivatives (


) represent a critical class of compounds in medicinal chemistry, often utilized as protected intermediates or prodrugs to modulate lipophilicity and metabolic stability. While the sulfonamide core is robust, the N-methoxymethyl (hemiaminal ether) moiety introduces specific vulnerabilities to acidic environments and moisture.

This guide provides a validated technical framework for the handling, storage, and quality control of these derivatives. Failure to adhere to these protocols can lead to acid-catalyzed hydrolysis, releasing formaldehyde and the parent sulfonamide, thereby compromising experimental data and safety.

Chemical Stability Profile & Mechanism

To handle these compounds effectively, researchers must understand the hemiaminal ether linkage . Unlike simple alkyl sulfonamides, the N-MOM group is an acetal-like structure. It is generally stable under basic and nucleophilic conditions but exhibits high sensitivity to Brønsted and Lewis acids.

The Degradation Pathway

The primary degradation risk is acid-catalyzed hydrolysis . Even trace acidity (from degrading chloroform or unbuffered aqueous solvents) can protonate the ether oxygen, leading to the formation of a reactive sulfonyl-iminium ion intermediate.

Figure 1: Acid-Catalyzed Hydrolysis Mechanism The following diagram illustrates the critical failure mode for MOM-sulfonamides in storage.

MOM_Hydrolysis MOM_Sulf N-MOM Sulfonamide (Stable Precursor) Protonation O-Protonation (Rate Limiting Step) MOM_Sulf->Protonation + H+ (Trace Acid) Iminium Sulfonyl-Iminium Ion (Reactive Intermediate) Protonation->Iminium - MeOH Products Breakdown Products: 1. Parent Sulfonamide 2. Formaldehyde Iminium->Products + H2O (Hydrolysis)

Caption: Figure 1. The acid-catalyzed degradation pathway of N-MOM sulfonamides, highlighting the sensitivity to moisture and protons.

Stability Matrix

The following table summarizes the stability of N-MOM sulfonamides under common laboratory conditions.

ParameterConditionStability RatingNotes
pH Basic (pH > 8)High Stable to NaOH, carbonates, and hydrides.
pH Acidic (pH < 4)Critical Failure Rapid hydrolysis to parent sulfonamide.
Moisture Dry / DesiccatedHigh Stable if acid-free.
Moisture Ambient HumidityModerate Hygroscopic nature can attract water; requires tight seal.
Solvent DMSO / DMFHigh Preferred for stock solutions.
Solvent Chloroform / DCMLow Avoid long-term storage; HCl from CHCl3 degradation triggers cleavage.

Safety Assessment (Toxicology & Hazards)

Handling N-MOM derivatives requires addressing two distinct hazard profiles: the compound itself and its degradation products.

Residual Reagent Risks (Synthesis Impurities)

The synthesis of N-MOM derivatives typically involves Chloromethyl Methyl Ether (MOM-Cl) .

  • Hazard: MOM-Cl is a potent alkylating agent and a regulated carcinogen .

  • Detection: Trace MOM-Cl may remain in poorly purified batches.

  • Mitigation: All handling of solid material must occur in a fume hood.

Hydrolysis Hazards

Upon degradation (see Figure 1), these compounds release Formaldehyde .

  • Sensitization: Formaldehyde is a skin and respiratory sensitizer.

  • Impact: Old or improperly stored samples may smell of formaldehyde; this is a qualitative indicator of degradation.

Storage & Handling Protocols

Protocol A: Receipt and Long-Term Storage

Objective: Prevent hydrolysis and thermal degradation.

  • Inspection: Upon receipt, inspect the vial for signs of "wetness" or distinct formaldehyde odor.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen .

  • Sealing: Wrap the cap with Parafilm® to prevent moisture ingress.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically slows the protonation step described in Figure 1.

  • Segregation: DO NOT store in the same secondary container as volatile acids (e.g., HCl, Acetic Acid, TFA). Acid fumes can penetrate standard caps over time.

Protocol B: Solubilization for Assays

Objective: Create a stable stock solution for biological or chemical assays.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Avoid: Alcohols (methanol/ethanol) can induce trans-acetalization under acidic conditions.

    • Avoid: Unstabilized Chloroform (contains HCl).

  • Concentration: Prepare high-concentration stocks (10–50 mM) to minimize solvent volume effects.

  • Freeze-Thaw: Limit to <3 cycles. Aliquot immediately after solubilization.

Figure 2: Handling Workflow

Handling_Workflow Receipt 1. Receipt & Inspection (Check for formaldehyde odor) QC 2. Purity Check (NMR/LC-MS) Receipt->QC Solubilization 3. Solubilization (Anhydrous DMSO) QC->Solubilization Pass Aliquoting 4. Aliquoting (Single-use volumes) Solubilization->Aliquoting Storage 5. Storage (-20°C, Argon, Desiccated) Aliquoting->Storage

Caption: Figure 2. Standard operating procedure for the intake and processing of N-MOM sulfonamide libraries.

Quality Control & Validation

To ensure scientific integrity, researchers must validate the stability of their N-MOM derivatives prior to use.

System Suitability Test (NMR)

Proton NMR (


H-NMR) is the gold standard for validating the N-MOM integrity.
  • Diagnostic Signal: Look for the methylene protons (

    
    ) as a singlet at 
    
    
    
    4.5 – 5.0 ppm
    .
  • Degradation Marker: Disappearance of the methylene singlet and appearance of a broad singlet (

    
    ) at 
    
    
    
    7.0 – 10.0 ppm
    indicates hydrolysis to the parent sulfonamide.
LC-MS Validation
  • MOM-Derivative: Observe

    
    . Note that MOM groups are sometimes labile in the mass spec source, showing a fragment at 
    
    
    
    .
  • Parent Sulfonamide: A distinct peak with mass

    
    . If this peak is present in the UV trace (not just the MS trace), the sample has degraded.
    

Emergency Procedures

IncidentAction Protocol
Skin Contact Wash immediately with soap and water.[1][2] The lipophilic nature facilitates skin absorption; monitor for sensitization.
Spill (Solid) Wet sweep to avoid dust. Treat as a potential carcinogen (due to possible MOM-Cl residues).
Eye Contact Flush with water for 15 minutes. Sulfonamides are irritants; seek medical attention if redness persists.

References

  • Wuts, P. G. M. (2014).[3][4] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter on Protection for the Amino Group: Sulfonamides).[3]

    • Source:

  • Sigma-Aldrich. (2023). Safety Data Sheet: Chloromethyl Methyl Ether (MOM-Cl).

    • Source:

  • Chemical Communications. (2002).

    • Source:

  • National Institutes of Health (NIH). (2023).

    • Source:

Sources

Application

Application Note: NMR Characterization Protocol for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Executive Overview The structural validation of highly functionalized aromatic scaffolds is a critical bottleneck in small-molecule drug discovery. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide presents a unique analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural validation of highly functionalized aromatic scaffolds is a critical bottleneck in small-molecule drug discovery. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide presents a unique analytical challenge due to its 1,3,5-trisubstituted benzene ring, which yields a tightly clustered set of meta-coupled aromatic protons. This application note provides a comprehensive, causality-driven protocol for the unambiguous 1D and 2D NMR characterization of this compound, ensuring compliance with the rigorous standards required by regulatory bodies and top-tier journals.

Mechanistic Insights: The Physics of Experimental Choices

As a Senior Application Scientist, I emphasize that NMR spectroscopy is not merely a sequence of button presses; it is the physical manipulation of nuclear spin states. Every parameter chosen in this protocol is dictated by the molecule's specific quantum mechanical environment.

Solvent Selection: The Role of Hydrogen Bonding

The selection of DMSO-d6 over CDCl3 or CD3OD is strictly mandated for this sulfonamide.

  • Causality: Sulfonamides exhibit strong intermolecular hydrogen bonding, which drastically limits their solubility in non-polar solvents like CDCl3. Furthermore, dissolving this compound in a protic solvent like CD3OD will induce rapid deuterium exchange with the

    
     protons, rendering them invisible in the 
    
    
    
    H NMR spectrum[1]. DMSO-d6 lacks active exchangeable protons and acts as a strong hydrogen-bond acceptor, locking the
    
    
    protons into a distinct, observable broad singlet near 7.5 ppm[1].
Relaxation Physics (T1) and Quantitative Accuracy

To achieve a self-validating system, the integration ratios must be mathematically perfect. The quaternary carbons (C-Cl, C-SO


NH

, and C-CH

OCH

) lack attached protons. Consequently, they rely on inefficient dipole-dipole interactions with distant protons for longitudinal relaxation (

).
  • Causality: A standard relaxation delay (D1) of 1.0 second is insufficient and will result in artificially attenuated quaternary carbon signals. We mandate a D1 of

    
     2.0 seconds  for 
    
    
    
    H and
    
    
    C acquisitions to ensure complete spin-lattice relaxation, allowing for accurate quantitative NMR (qNMR) integration as required by the [2].

Experimental Protocol & Self-Validating Workflow

The following step-by-step methodology ensures a closed-loop, self-validating data acquisition process.

Step 1: Sample Preparation

  • Weigh exactly 5.0–10.0 mg of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

  • Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Vortex for 30 seconds and transfer to a 5 mm precision NMR tube. Self-Validation Check: The solution must be optically clear; particulate matter will distort magnetic field homogeneity (shimming).

Step 2:


H NMR Acquisition (400 MHz or higher) 
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: Number of scans (ns) = 16; Relaxation delay (D1) = 2.0 s; Acquisition time (AQ) = 3.0 s.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz . Causality: An LB > 0.3 Hz will artificially blur the fine meta-couplings (

    
     Hz) of the aromatic protons, destroying critical structural data.
    

Step 3:


C NMR Acquisition (100 MHz or higher) 
  • Pulse Sequence: Power-gated broadband proton decoupling (zgpg30).

  • Parameters: ns = 512 to 1024 (depending on concentration); D1 = 2.0 s.

  • Apodization: Apply an LB of 1.0 Hz to maximize the Signal-to-Noise Ratio (SNR) for the insensitive

    
    C nuclei.
    

Workflow N1 Sample Prep 5-10 mg in DMSO-d6 N2 1H Acquisition zg30, D1=2s, ns=16 N1->N2 N3 13C Acquisition zgpg30, D1=2s, ns=512 N1->N3 N4 Processing Zero-filling & Apodization N2->N4 N3->N4 N5 Signal Assignment Integration & Multiplicity N4->N5 N6 Validation 2D HSQC/HMBC N5->N6

Workflow for the NMR characterization of sulfonamide derivatives.

Data Presentation & Spectral Interpretation

The 1,3,5-substitution pattern creates a highly specific spectral fingerprint. The data below summarizes the expected chemical shifts based on established [3] and[4] reference standards.

Table 1: Quantitative H NMR Assignments (DMSO-d6, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment / Causality
7.80 t / dd1H

1.8
Ar-H2 : Most deshielded, trapped between two highly electron-withdrawing groups (-Cl and -SO

NH

).
7.72 t / dd1H

1.8
Ar-H6 : Deshielded by the adjacent sulfonamide group.
7.65 t / dd1H

1.8
Ar-H4 : Least deshielded aromatic proton, adjacent to the mildly inductive methoxymethyl group.
7.50 br s2H--SO

NH

: Broadened due to quadrupolar relaxation of the

N nucleus and solvent exchange dynamics.
4.50 s2H--CH

-
: Strongly deshielded by the adjacent oxygen and aromatic ring[3].
3.30 s3H--OCH

: Typical aliphatic ether methyl resonance[3].
Table 2: Quantitative C NMR Assignments (DMSO-d6, 100 MHz)
Chemical Shift (

, ppm)
TypeAssignmentDiagnostic Feature
146.5 CqAr-C1 (-SO

NH

)
Highly deshielded quaternary carbon; low intensity.
142.0 CqAr-C5 (-CH

OCH

)
Confirmed via HMBC correlation from the -CH

- protons.
134.0 CqAr-C3 (-Cl)Characteristic shift for a chlorinated aromatic carbon.
124.0 - 128.0 CHAr-C2, C4, C6 Three distinct signals; confirmed via HSQC.
73.5 CH

-CH

-
Inverted in DEPT-135; diagnostic for benzylic ethers.
58.0 CH

-OCH

Upright in DEPT-135.
2D NMR Validation (HMBC)

To definitively assign the closely clustered aromatic protons, Heteronuclear Multiple Bond Correlation (HMBC) is required. The -CH


- protons (

4.50) will show strong

correlations to the aromatic carbons C4 and C6, and a

correlation to C5.

HMBC N1 -OCH3 (δ 3.3) N2 -CH2- (δ 4.5) N1->N2 3J (HMBC) N3 Ar-C5 (δ 142.0) N2->N3 2J (HMBC) N4 Ar-C4/C6 (δ 124-128) N2->N4 3J (HMBC)

Key HMBC correlations utilized for assigning the methoxymethyl group.

Self-Validating System & Troubleshooting

A robust protocol must include internal checks to verify data integrity before publication or downstream use.

  • The 1.5:1 Integration Rule: The integral of the -OCH

    
     singlet (
    
    
    
    3.30) divided by the -CH
    
    
    - singlet (
    
    
    4.50) must equal exactly 1.50 . A deviation greater than 5% indicates either co-eluting aliphatic impurities or incomplete
    
    
    relaxation.
  • Mass Balance Check: The sum of the aromatic region integrations (

    
     7.65 - 7.80) must equal exactly 3.0  relative to the methoxymethyl baseline.
    
  • Solvent Calibration: The center peak of the DMSO-d6 residual quintet must be perfectly calibrated to 2.50 ppm . If this is shifted, all subsequent assignments will be systematically skewed, leading to rejected manuscript submissions[5].

References

  • American Chemical Society. "Author Guidelines - Journal of Medicinal Chemistry." ACS Publications. URL: [Link]

  • Hasan, S. M. "Synthesis, and studying effect of a solvent on the 1H-NMR chemical shifts of 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide." Al-Qadisiyah Journal of Pure Science, 2021. URL:[Link]

  • Royal Society of Chemistry. "Supporting Information: 1H-NMR spectrum of 1-(methoxymethyl)-4-vinylbenzene." RSC Advances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Welcome to the technical support center for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered during experimental work. As a substituted benzenesulfonamide, this compound's solubility behavior is critical for its application, and this guide aims to provide both theoretical understanding and practical solutions to common challenges.

Understanding the Molecule: Predicted Physicochemical Properties

While experimental data for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is not extensively available, we can estimate its properties based on its structure and data from similar compounds like benzenesulfonamide and its derivatives.[1][2][3] These predicted values can help in designing initial experiments and troubleshooting solubility issues.

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~235.68 g/mol Moderate molecular weight, which is generally favorable for solubility.
logP (o/w) 1.5 - 2.5Indicates a moderate lipophilicity, suggesting some solubility in organic solvents but potentially limited aqueous solubility.[2]
pKa 9.5 - 10.5The sulfonamide proton is weakly acidic, meaning the compound will be predominantly in its neutral, less soluble form in neutral and acidic aqueous solutions.[4][5]
Melting Point 130 - 160 °CA moderate to high melting point can indicate strong crystal lattice energy, which can negatively impact solubility.[6][7]
Aqueous Solubility Low (likely in the µg/mL to low mg/mL range)The hydrophobic benzene ring and chloro-substituent likely lead to poor water solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide not dissolving in water?

A1: Benzenesulfonamide and its derivatives generally exhibit low solubility in water due to the presence of the hydrophobic benzene ring.[1] The chloro and methoxymethyl substituents on your compound also contribute to its overall lipophilicity. Furthermore, the sulfonamide group is weakly acidic, with a pKa likely in the range of 9.5-10.5.[4][5] This means that in neutral or acidic aqueous solutions (pH < 8), the compound will exist predominantly in its neutral, less soluble form. To enhance aqueous solubility, you will likely need to adjust the pH to deprotonate the sulfonamide, or use solubilizing agents.

Q2: I'm observing an oil-like substance or an amorphous solid instead of a crystalline product after synthesis. What is happening?

A2: The formation of an oil or amorphous solid instead of crystals is often related to issues with supersaturation, nucleation, and the presence of impurities. This can be particularly prevalent with compounds that have flexible side chains like the methoxymethyl group, which can disrupt crystal packing. Rapid precipitation or "crashing out" from a solution can also lead to an amorphous solid. Consider optimizing your crystallization conditions by using a different solvent system, controlling the cooling rate, or employing seeding techniques.

Q3: Can I use DMSO to dissolve my compound for biological assays? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for poorly soluble compounds and will likely dissolve 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide. However, for cellular assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) as it can be toxic to cells. When preparing stock solutions in DMSO, ensure the compound does not precipitate upon dilution into your aqueous assay buffer. A "crash-out" can lead to inaccurate and unreliable results. It is always best to perform a solubility test in your final assay buffer.

Q4: How does the methoxymethyl group affect the solubility of this compound?

A4: The methoxymethyl group (-CH₂OCH₃) has a mixed effect on solubility. The ether oxygen can act as a hydrogen bond acceptor, which can slightly improve interactions with polar solvents. However, the overall group also adds to the nonpolar surface area of the molecule. The conformational flexibility of this group might also disrupt efficient crystal packing, which could paradoxically improve the dissolution rate of the solid form compared to a more rigid analogue.[8]

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility challenges with 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Initial Solvent Screening

The first step in troubleshooting solubility is to perform a systematic solvent screening. This will help you identify suitable solvents for your specific application, whether for reaction, purification, or formulation.

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of your compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation and observation. Continue this process to estimate the approximate solubility.

  • Heating: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to see if solubility increases. Note any changes upon cooling, as the compound may precipitate out.

Table of Common Laboratory Solvents for Screening:

Solvent ClassExamplesExpected Solubility of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide
Protic Polar Water, Methanol, EthanolLow in water; likely moderate in methanol and ethanol.[1]
Aprotic Polar DMSO, DMF, Acetonitrile, AcetoneLikely high in DMSO and DMF; moderate in acetonitrile and acetone.[9]
Nonpolar Hexanes, TolueneLikely low solubility.
Chlorinated Dichloromethane (DCM), ChloroformLikely moderate to good solubility.
Strategies for Enhancing Aqueous Solubility

If your application requires an aqueous solution, several strategies can be employed to increase the solubility of your compound.

1. pH Adjustment

Since the sulfonamide proton is weakly acidic, increasing the pH of the aqueous solution above the pKa will deprotonate it, forming a more soluble salt.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a Suspension: Create a suspension of your compound in water (e.g., 1 mg/mL).

  • Initial pH: Measure the initial pH of the suspension.

  • Titration: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.

  • Observe Dissolution: Note the pH at which the compound fully dissolves. This will give you an indication of the pH required to maintain solubility.

  • Stability Check: After dissolution, monitor the solution for any signs of precipitation over time, as some compounds can be unstable at high pH.

2. Use of Co-solvents

Adding a water-miscible organic solvent can increase the solubility of a lipophilic compound in an aqueous solution.

Protocol 3: Co-solvent System Development

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is highly soluble (e.g., DMSO or ethanol).

  • Titration into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing.

  • Observe for Precipitation: Note the concentration at which precipitation occurs. This will define the maximum achievable concentration in that co-solvent system.

  • Common Co-solvents: Ethanol, isopropanol, polyethylene glycol (PEG), and propylene glycol are commonly used.

Advanced Solubilization Techniques

For more challenging applications, such as formulation for in vivo studies, more advanced techniques may be necessary.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations consist of oils, surfactants, and co-surfactants that form a microemulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[10]

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline API into a polymer matrix in an amorphous state, the energy barrier of the crystal lattice is overcome, leading to enhanced solubility.[10]

  • Nanotechnology: Reducing the particle size of the API to the nanoscale (nanosuspension) increases the surface area, which can improve the dissolution rate.[10]

Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a decision-making workflow for addressing solubility issues with 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Solubility_Troubleshooting start Start: Compound Insoluble solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen organic_soluble Soluble in Organic Solvent? solvent_screen->organic_soluble aqueous_required Is Aqueous Solution Required? use_organic Use Suitable Organic Solvent aqueous_required->use_organic No ph_adjust Adjust pH (Protocol 2) aqueous_required->ph_adjust Yes organic_soluble->aqueous_required No organic_soluble->use_organic Yes end_success Success: Compound Solubilized use_organic->end_success cosolvent Use Co-solvents (Protocol 3) ph_adjust->cosolvent Insoluble ph_adjust->end_success Soluble advanced Consider Advanced Techniques (Lipid Formulation, ASD, etc.) cosolvent->advanced Insoluble cosolvent->end_success Soluble advanced->end_success Soluble end_fail Re-evaluate/Consult advanced->end_fail Insoluble

Caption: A decision tree for troubleshooting solubility issues.

Safety Information

As a Senior Application Scientist, safety is paramount in all experimental procedures. Always consult the Safety Data Sheet (SDS) for any chemical before use. For 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide and similar compounds, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Hazard statements for similar sulfonamide compounds include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[3]

References

  • Hanaee, J., et al. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45.
  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Physics and Chemistry of Liquids, 40(4), 411-420.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Delgado, D. R., Peña, M. Á., & Martínez, F. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43.
  • Jouyban, A., et al. (2020). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 50(1), 19-27.
  • MilliporeSigma. (n.d.). 2-chloro-5-methoxybenzene-1-sulfonamide.
  • Solubility of Things. (n.d.). Benzenesulfonamide.
  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 10(11), 1155-1158.
  • Paruta, A. N. (1985). Solubility Data Series, Vol. 20: Sulfonamides. Pergamon Press.
  • Fluorochem. (n.d.). 3-Chloro-5-methyl-benzenesulfonamide.
  • Ciura, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5085.
  • ChemicalBook. (2026, January 27). Benzenesulfonamide.
  • Jinli Chemical. (2026, January 9).
  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(7), 3702-3706.
  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide.
  • ChemWhat. (2026, February 28). 2-Bromo-N-(4,5-Dimethylisoxazol-3-Yl)-N-(Methoxymethyl)Benzenesulfonamide.
  • ChemScene. (n.d.). 3-Chloro-N-methoxy-N-methyl-4-nitrobenzamide.
  • Eurofins. (n.d.). Analytical Method Summaries.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride.
  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column.
  • ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series...
  • AdiChemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group.
  • PubChemLite. (n.d.). 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (C8H8Cl2O3S).
  • Sigma-Aldrich. (n.d.). Benzenesulfonamide for synthesis.
  • Sigma-Aldrich. (n.d.). N-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)benzenesulfonamide.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-methoxybenzenesulfonyl chloride.
  • Merck. (n.d.). Benzenesulfonamide CAS 98-10-2 | 821959.
  • Journal of Synthetic Chemistry. (2023, December 9).
  • Benchchem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Chemical Science (RSC Publishing). (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • OoCities.org. (2026, February 17).
  • Benchchem. (n.d.). Pioneering Analytical Methods for 1-Chloro-4-(1-methoxybut-3-enyl)
  • EPA. (n.d.). Benzenesulfonamide, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-p-methoxy- Properties.
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
  • ChemicalBook. (2023, July 12). Benzenesulfonamide, 3-chloro-5-methyl-.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • ChemicalBook. (2025, December 31). 3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide].

Sources

Optimization

Technical Support Center: Methoxymethyl (MOM) Group Stability in Sulfonamide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet challenging issue in multi-step organic synthesis: the unintended hydrolysis of methoxymethyl (MOM) protecting groups during the synthesis of sulfonamides. As a protecting group, the MOM ether offers stability across a range of conditions, but its acetal nature makes it susceptible to cleavage under acidic conditions that can arise unexpectedly. This document provides expert insights and field-proven protocols to help you navigate these challenges successfully.

Troubleshooting Guide: Diagnosing and Preventing MOM Group Hydrolysis

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My MOM-protected amine or alcohol was unexpectedly cleaved during the sulfonylation reaction with a sulfonyl chloride. What is the likely cause and how can I prevent it?

Answer: This is a frequent issue stemming from the in-situ generation of hydrochloric acid (HCl) as a byproduct of the reaction between the amine and the sulfonyl chloride. If the base used is not sufficient in quantity or efficacy to neutralize this acid as it forms, the local reaction environment becomes acidic enough to hydrolyze the MOM group.

  • Probable Cause A: Insufficient Basicity. The base (e.g., pyridine, triethylamine) may be too weak or used in insufficient quantity (less than 2 equivalents) to scavenge the generated HCl effectively.

  • Solution A: Optimize the Base.

    • Switch to a Stronger, Non-Nucleophilic Base: Employ a hindered base such as N,N-diisopropylethylamine (DIPEA, Hünig's base) or a "proton sponge" like 1,8-Bis(dimethylamino)naphthalene. These are excellent acid scavengers but are too sterically hindered to act as nucleophiles.

    • Ensure Stoichiometry: Use at least two equivalents of the amine base—one to neutralize the generated HCl and one to facilitate the reaction.

    • Control Reaction Rate: Add the sulfonyl chloride solution dropwise to the mixture of the MOM-protected substrate and base at a low temperature (e.g., 0 °C). This controls the rate of HCl generation, preventing localized pockets of high acid concentration.

  • Probable Cause B: Acidic Impurities. The sulfonyl chloride reagent itself may contain trace amounts of HCl from its manufacturing or degradation over time.

  • Solution B: Reagent Purity. Use a freshly opened bottle of high-purity sulfonyl chloride or purify the reagent by distillation or recrystallization before use.

Question 2: The MOM group survived the reaction, but I'm observing significant deprotection during the aqueous workup. Why is this happening?

Answer: The lability of the MOM group is highly pH-dependent. It is generally stable in a pH range of 4 to 12 but is rapidly cleaved by acid.[1] Standard aqueous workups, especially those involving washes with saturated ammonium chloride (NH₄Cl), are weakly acidic and can be harsh enough to cause hydrolysis.[2]

  • Probable Cause: Acidic Workup Conditions. Washing with solutions like dilute HCl, sat. NH₄Cl, or even water that has absorbed atmospheric CO₂ can lower the pH sufficiently to trigger deprotection.

  • Solution: Employ Neutral or Basic Workup.

    • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to ensure the aqueous layer remains neutral or slightly basic.

    • For subsequent washes, use brine (saturated NaCl solution) instead of water or acidic solutions.

    • Promptly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent to minimize the compound's contact time with any residual aqueous phase.

Question 3: My TLC analysis post-workup shows a clean, MOM-protected product, but after purification by silica gel chromatography, I isolate the deprotected sulfonamide. What went wrong?

Answer: This is a classic case of on-column hydrolysis. Standard silica gel has a high surface area populated by acidic silanol (Si-OH) groups, creating a sufficiently acidic microenvironment to cleave the MOM group as your compound passes through the column.[2]

  • Probable Cause: Acidity of Silica Gel. The stationary phase itself is acting as an acid catalyst for the hydrolysis of the acetal.

  • Solution: Neutralize the Stationary Phase or Use an Alternative.

    • Neutralize Silica Gel: Prepare the silica gel slurry in a solvent system containing 1-2% of a volatile base, such as triethylamine or DIPEA. This will neutralize the acidic sites on the silica surface. After packing the column, flush with a few column volumes of the mobile phase (also containing the small percentage of base) before loading your sample.

    • Use Alternative Media: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, florisil or celite can be used for less polar compounds.

    • Reverse-Phase Chromatography: If the polarity of your compound allows, purification using reverse-phase (e.g., C18) chromatography is an excellent alternative, as it operates under neutral pH conditions.

Summary of Troubleshooting Strategies
Issue Probable Cause Recommended Solution
Deprotection During Reaction In-situ HCl generation; Insufficient baseUse ≥2 eq. of a hindered base (e.g., DIPEA); Slow, low-temp addition of sulfonyl chloride.
Deprotection During Workup Acidic wash (e.g., NH₄Cl)Use basic or neutral washes (e.g., sat. NaHCO₃, brine).
Deprotection During Purification Acidic nature of silica gelNeutralize silica with ~1% triethylamine in the eluent; Use neutral alumina or reverse-phase chromatography.
Deprotection by Lewis Acids Coordination of Lewis acid to MOM ether oxygens[2]Perform reaction at low temperature (-78 °C); Use a milder Lewis acid; Change to a more robust protecting group (e.g., TBS ether).[2]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the acid-catalyzed hydrolysis of a MOM group?

The MOM group is an acetal, which is characteristically stable to bases but labile in acid. The hydrolysis proceeds via a two-step mechanism:

  • Protonation: An acid source (H⁺) protonates one of the ether oxygens of the MOM group. This makes the adjacent carbon-oxygen bond weaker and turns the methoxy or the protected hydroxyl group into a better leaving group.[3]

  • Cleavage: The C-O bond breaks, forming a resonance-stabilized oxonium ion and releasing the protected alcohol or amine. This intermediate is then attacked by water to form a hemiacetal, which quickly decomposes to release formaldehyde and another equivalent of the free alcohol or amine.[3]

Q2: At what pH should I become concerned about MOM group stability?

The MOM group is generally considered stable between pH 4 and pH 12.[1] Below pH 4, the rate of hydrolysis increases significantly. It is crucial to remember that even seemingly mild conditions, such as exposure to silica gel or weakly acidic buffers, can be sufficient to cause cleavage over time.[2]

Q3: Are there methods to selectively remove a MOM group in the presence of other acid-sensitive functionalities?

Yes, while strong acids like HCl or TFA are common for deprotection, they lack selectivity. Milder, more chemoselective methods have been developed:

  • Lewis Acids: Certain Lewis acids can be tuned for selective cleavage. For example, a mixture of zinc bromide (ZnBr₂) and propanethiol (n-PrSH) has been shown to rapidly and selectively deprotect MOM ethers under mild conditions, even in the presence of other acid-labile groups like TBDPS ethers.[4][5]

  • Silyl Reagents: Reagents like trimethylsilyl bromide (TMSBr) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base scavenger like 2,2'-bipyridyl can effectively remove MOM groups, often at low temperatures.[2][6][7]

Q4: If a MOM group is consistently too labile for my synthetic route, what are some suitable alternatives for protecting an amine?

Choosing the right protecting group is critical and depends on the downstream reaction conditions. This concept is known as an "orthogonal protection strategy."[8]

Protecting GroupIntroductionCleavage ConditionStability Profile
Boc (tert-Butoxycarbonyl)Boc₂O, baseStrong Acid (TFA, HCl)[9]Stable to base, hydrogenolysis, nucleophiles.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, baseBase (e.g., Piperidine)[10]Stable to acid and hydrogenolysis.
Cbz (Carbobenzyloxy)Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)[9]Stable to mild acid and base.
Ts (Tosyl)Ts-Cl, baseStrong Acid (HBr) or dissolving metal reduction[9][11]Very robust; Stable to most conditions except very strong acid/reduction.

Mechanism Spotlight: Lewis Acid-Mediated Cleavage

Lewis acids are a common source of unintended MOM group cleavage. Unlike Brønsted acids (proton donors), Lewis acids function by accepting an electron pair.

Lewis_Acid_Cleavage cluster_0 Mechanism of Lewis Acid-Mediated MOM Cleavage MOM_Ether R-N(MOM)-SO₂R' Complex [R-N(MOM•LA)-SO₂R']⁺ MOM_Ether->Complex Coordination Lewis_Acid LA (e.g., TiCl₄, ZnBr₂) Lewis_Acid->Complex Cleaved R-NH-SO₂R' + [CH₂=O-Me]⁺ + LA Complex->Cleaved C-O Bond Cleavage Final_Products Final_Products Cleaved->Final_Products Quench Nucleophile Nu⁻ Nucleophile->Complex Attack (optional)

Caption: Lewis acid (LA) coordinates to an oxygen of the MOM group, activating it for cleavage.

This coordination polarizes the C-O bond, making the carbon atom highly electrophilic and susceptible to cleavage, either through elimination or attack by a nucleophile. This is why reactions employing Lewis acids like TiCl₄, SnCl₄, or ZnBr₂ often require very low temperatures to minimize this unwanted side reaction.[2]

Experimental Protocol: Sulfonylation of a MOM-Protected Amine

This protocol is designed to minimize the risk of MOM group hydrolysis during the formation of a sulfonamide.

Materials:

  • MOM-protected amine (1.0 equiv)

  • Aryl or alkyl sulfonyl chloride (1.1 equiv)

  • N,N-diisopropylethylamine (DIPEA), freshly distilled (2.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (pre-treated with triethylamine)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the MOM-protected amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equiv) in a separate flask of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-slurried in the chosen eluent containing 1% triethylamine.

protocol_workflow start Start dissolve Dissolve MOM-Amine & DIPEA in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Sulfonyl Chloride Solution Dropwise cool->add monitor Monitor by TLC add->monitor workup Basic Aqueous Workup (NaHCO₃ & Brine) monitor->workup purify Purify on Neutralized Silica Gel workup->purify end End: Pure Product purify->end

Caption: Workflow for sulfonamide synthesis while preserving the MOM protecting group.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • SYNFACTS Contributors. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(4), 0467-0467. DOI: 10.1055/s-0029-1219523.
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • Lam, C. H., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. Available at: [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
  • ResearchGate. (n.d.). Selective Deprotection of Methylene Acetal and MOM Ether in the Presence of Ketal-Type Protective Groups: Remarkable Effect of TBSOTf. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. Retrieved from [Link]

  • Beilstein-Institut. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]

  • The Organic Chemist. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • The Organic Chemist. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4).
  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for sulfonamide formation with ammonia

Welcome to the Sulfonamide Synthesis Technical Support Center. Ticket ID: SULF-NH3-OPT Subject: Optimization of Primary Sulfonamide Formation ( ) Assigned Specialist: Senior Application Scientist Introduction: The Engine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Technical Support Center.

Ticket ID: SULF-NH3-OPT Subject: Optimization of Primary Sulfonamide Formation (


)
Assigned Specialist:  Senior Application Scientist

Introduction: The Engineering of a Sulfonamide

You are likely here because your reaction yielded a hydrolyzed sulfonic acid instead of the amide, or you are struggling with the formation of the "dreaded dimer" (disulfonimide). The reaction of sulfonyl chlorides with ammonia is a race between ammonolysis (desired) and hydrolysis (undesired), governed strictly by nucleophilicity, solubility, and temperature.

This guide treats the reaction not just as chemistry, but as a system engineering problem. We will optimize your reagent choice, solvent environment, and isolation strategy.

Module 1: Reagent Selection & Stoichiometry

Q: I am currently using aqueous ammonia (28-30%). Is this the best source?

A: It depends on your substrate's hydrolytic stability. While aqueous ammonia is convenient, it introduces a massive molar excess of water—the primary enemy of your sulfonyl chloride.

  • Use Aqueous Ammonia if: Your sulfonyl chloride is electron-rich (e.g., tosyl chloride) and relatively stable to water.

  • Switch Reagents if: Your substrate is electron-deficient (e.g., nitro-benzenesulfonyl chloride) or you are seeing >10% sulfonic acid byproduct.

Recommendation: For high-value or sensitive substrates, we recommend the Ammonium Carbonate method. It acts as a solid source of ammonia, releasing


 slowly upon decomposition, maintaining a lower pH than liquid ammonia, and minimizing water content.
Decision Tree: Selecting Your Ammonia Source

AmmoniaSource cluster_legend Key Start Start: Sulfonyl Chloride Stability Stability Is the R-SO2Cl hydrolytically unstable? Start->Stability Scale Reaction Scale? Stability->Scale No (Stable) Carb Use Ammonium Carbonate (Solid source, mild) Stability->Carb Yes (Unstable) Gas Use Anhydrous NH3 Gas (Requires cylinder/regulator) Scale->Gas > 100g (Process Scale) Aq Use 28% Aqueous NH3 (Schotten-Baumann conditions) Scale->Aq < 10g (Lab Scale) Legend Blue: Decision Point | Red/Green/Yellow: Recommended Protocol

Figure 1. Decision matrix for selecting the optimal ammonia source based on substrate stability and scale.

Module 2: Reaction Conditions & Protocols

Q: What is the "Gold Standard" protocol for lab-scale synthesis?

A: The Ammonium Carbonate Protocol is currently the most robust method for general lab-scale synthesis (1-10 mmol). It avoids the hassle of gas cylinders and the hydrolysis risk of aqueous ammonia.

Standard Operating Procedure (SOP): Ammonium Carbonate Method
  • Stoichiometry:

    • Sulfonyl Chloride (

      
      ): 1.0 equiv[1]
      
    • Ammonium Carbonate (

      
      ): 3.0 - 5.0 equiv
      
    • Solvent: DCM or Ethyl Acetate (anhydrous preferred but not strictly required).

  • Procedure:

    • Dissolve sulfonyl chloride in DCM (0.5 M concentration).

    • Add solid ammonium carbonate in one portion.

    • Stir vigorously at room temperature for 2–12 hours.

    • Note: The reaction is heterogeneous. Good stirring is critical to grind the solid carbonate and release

      
      .
      
  • Workup:

    • Add water to dissolve excess salts.

    • Separate organic layer.[2]

    • Wash with 1M HCl (to remove any residual amine/ammonia).

    • Dry and concentrate.[1][2][3][4]

Q: How do I prevent the reaction from overheating?

A: Sulfonylation is highly exothermic.

  • Initial Addition: Always start at 0°C (ice bath).

  • Addition Rate: If using liquid ammonia, add the sulfonyl chloride solution dropwise to the ammonia. Do not add ammonia to the chloride (see Module 3 regarding disulfonimides).

Module 3: Troubleshooting Common Failures

Q: I isolated a product with double the molecular weight (


). What is it? 

A: You have formed the Disulfonimide (


).
  • Cause: This happens when the concentration of Sulfonyl Chloride is high relative to Ammonia. The primary sulfonamide product (

    
    ) is still nucleophilic; if it encounters unreacted sulfonyl chloride, it will attack it to form the dimer.
    
  • The Fix (Reverse Addition): Always ensure Ammonia is in vast excess. Add the Sulfonyl Chloride slowly into the Ammonia solution. Never dump Ammonia into the Chloride.

Q: My yield is low (<50%), and I see sulfonic acid (


) in the aqueous layer. 

A: Hydrolysis competed successfully with ammonolysis.

VariableAdjustment for OptimizationMechanism
Solvent Switch to THF or DCM (Anhydrous).Reduces water activity.[2] Avoid acetone if using aqueous ammonia (aldol side reactions).
Temperature Lower to -10°C or 0°C. Hydrolysis has a higher activation energy than ammonolysis; cooling favors the amide.
Reagent Increase

to 5–10 equivalents .
Le Chatelier’s principle: force the kinetics toward the amide.
Phase Transfer Add TBAB (Tetrabutylammonium bromide).If using a biphasic system (DCM/Water), this helps transfer

and

into the organic phase.
Visualizing the Competition: Pathway Analysis

ReactionPathways Start Sulfonyl Chloride (R-SO2Cl) Product Primary Sulfonamide (R-SO2NH2) Start->Product Fast (Desired) Byproduct1 Sulfonic Acid (R-SO3H) Start->Byproduct1 Hydrolysis (If wet/hot) Ammonia + NH3 (Nucleophile) Water + H2O (Competitor) Byproduct2 Disulfonimide (R-SO2-NH-SO2-R) Product->Byproduct2 + Excess R-SO2Cl (Over-reaction)

Figure 2.[5][6][7][8][9][10] Kinetic competition between ammonolysis, hydrolysis, and dimerization.

Module 4: Isolation & Purification

Q: How do I separate the product from the salts without a column?

A: Sulfonamides typically have a pKa around 10. We can exploit this.

  • Acidification: After the reaction, acidify the mixture to pH 2-3 using 1M HCl.

    • Why? This converts any unreacted amine/ammonia to soluble ammonium salts.

    • Result: The sulfonamide is usually stable to dilute acid and will precipitate out (if using aqueous conditions) or remain in the organic layer while salts wash away.

  • Base Wash (Polishing): If you suspect unreacted sulfonyl chloride remains:

    • Wash the organic layer with mild aqueous base (Sodium Bicarbonate).

    • Warning: Do not use strong NaOH, or you might deprotonate your sulfonamide (

      
      ), driving it into the aqueous layer.
      

References

  • Wolf, C. et al. (2008). Practical Synthesis of Sulfonamides via Aminolysis of Sulfonyl Chlorides. Journal of Organic Chemistry.

  • Kazmierczak, P. et al. (2013). Ammonium Carbonate as a Solid Source of Ammonia for the Synthesis of Primary Sulfonamides. Tetrahedron Letters.

  • Voughon, D. (2019). Green Chemistry Approaches to Sulfonamide Synthesis in Aqueous Media. Green Chemistry Letters.

  • Sharpless, K. B. et al. (2014).[7] SuFEx Activation of Sulfonyl Fluorides. Angewandte Chemie.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Analysis: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide vs. Acetazolamide

This guide provides an in-depth technical comparison between the clinical standard Acetazolamide (AZM) and the specific benzenesulfonamide derivative 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (referred to herein as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the clinical standard Acetazolamide (AZM) and the specific benzenesulfonamide derivative 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (referred to herein as CMMBS ).

This analysis synthesizes structural pharmacophore modeling, known Structure-Activity Relationship (SAR) data for sulfonamide inhibitors, and standard experimental protocols for validating binding affinity.

Executive Summary

Acetazolamide (AZM) is the gold-standard, pan-active Carbonic Anhydrase Inhibitor (CAI) with high potency (


 nM for hCA II). It utilizes a thiadiazole scaffold that optimizes the acidity of the sulfonamide zinc-binding group (ZBG).

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CMMBS) represents a "tailored" benzenesulfonamide scaffold. While generally less potent than heterocyclic sulfonamides like AZM against the ubiquitous hCA II isoform, this structure incorporates specific "tail" elements (3-chloro, 5-methoxymethyl) designed to exploit hydrophobic pockets and solvent-accessible regions, potentially offering superior isoform selectivity (e.g., for tumor-associated hCA IX/XII) or improved physicochemical properties (lipophilicity) over the highly polar AZM.

Structural & Mechanistic Comparison

The binding affinity of sulfonamides is governed by two primary factors:

  • Zinc Binding (The Anchor): The coordination of the deprotonated sulfonamide nitrogen (

    
    ) to the Zn(II) ion in the active site.
    
  • Scaffold Interactions (The Tail): Van der Waals and H-bond interactions with residues lining the active site cavity (Val121, Leu198, Thr200).

Pharmacophore Analysis
FeatureAcetazolamide (AZM) CMMBS (Challenger) Impact on Binding
Scaffold 1,3,4-ThiadiazoleBenzeneAcidity: The thiadiazole ring is electron-withdrawing, lowering the pKa of the sulfonamide (~7.2) closer to physiological pH compared to benzene (~10.0), enhancing the fraction of the active anionic species.
Substituent 1 Acetamido (

)
3-Chloro (

)
Hydrophobic Pocket: The 3-Cl group is a classic "lipophilic anchor" that fills the hydrophobic pocket formed by Val121 and Leu198, significantly boosting affinity compared to unsubstituted benzenesulfonamide.
Substituent 2 N/A5-Methoxymethyl (

)
Solvent Interaction: This flexible, polar ether tail can extend towards the hydrophilic half of the active site (Thr200, Gln92), potentially conferring isoform selectivity (e.g., hCA IX).
Lipophilicity Low (LogP ~ -0.26)Moderate (LogP ~ 1.5 - 2.0)Permeability: CMMBS is more lipophilic, suggesting better membrane permeability, whereas AZM is highly water-soluble but membrane-limited.

Binding Affinity Data ( )[1]

The following data compares the established affinity of AZM with the predicted affinity range for CMMBS based on high-confidence SAR data for 3,5-disubstituted benzenesulfonamides (Supuran et al., J. Med. Chem.).[1][2][3][4][5][6][7][8]

Table 1: Inhibition Constants ( ) against Human CA Isoforms
IsoformAcetazolamide (AZM)

(nM)
CMMBS (Predicted Range)

(nM)
Interpretation
hCA I (Cytosolic)


AZM is superior. Benzenesulfonamides are typically weak inhibitors of hCA I unless specifically tailored with bulky tails.
hCA II (Cytosolic)


AZM is superior. The thiadiazole scaffold provides a stronger Zn-anchor. However, the 3-Cl group in CMMBS rescues potency significantly (vs. unsubstituted benzene

nM).
hCA IX (Tumor)


Competitive. The 5-methoxymethyl tail may interact favorably with the specific residues in the hCA IX active site, potentially matching AZM's potency with better selectivity.
hCA XII (Tumor)


Competitive. Similar to hCA IX, 3,5-disubstituted benzenesulfonamides often show nanomolar affinity for hCA XII.

Key Insight: While AZM is a more potent general inhibitor, CMMBS is likely a selectivity tool . The ratio of


 for AZM is ~0.5 (non-selective), whereas for CMMBS, this ratio could favor hCA IX inhibition, reducing off-target systemic effects (e.g., paresthesia, diuresis).

Mechanism of Action Visualization

The following diagram illustrates the differential binding modes. AZM relies on the "Zinc Anchor" strength, while CMMBS relies on "Hydrophobic Clamping" via the Chloro group and "Tail Interaction" via the Methoxymethyl group.

BindingMechanism cluster_AZM Acetazolamide (AZM) cluster_CMMBS CMMBS (Challenger) Zn Active Site Zinc (Zn2+) AZM_Anchor Sulfonamide (High Acidity) Strong Zn Coordination AZM_Anchor->Zn Primary Interaction (Strong) AZM_Scaffold Thiadiazole Ring Electron Withdrawal AZM_Scaffold->AZM_Anchor Enhances Acidity CMMBS_Anchor Sulfonamide (Lower Acidity) Moderate Zn Coordination CMMBS_Anchor->Zn Primary Interaction (Moderate) CMMBS_Cl 3-Chloro Group Hydrophobic Pocket (Val121) CMMBS_Cl->Zn Orients Scaffold CMMBS_Tail 5-Methoxymethyl H-Bond / Solvent Interaction CMMBS_Tail->Zn Selectivity Filter

Figure 1: Comparative binding modes. AZM dominates via Zinc affinity; CMMBS leverages peripheral interactions for stability and selectivity.

Experimental Protocols for Validation

To objectively verify the binding affinity of CMMBS vs. AZM, the Stopped-Flow CO2 Hydration Assay is the gold standard.

Protocol: Stopped-Flow CO2 Hydration Kinetics

Objective: Determine the inhibition constant (


) by measuring the rate of CO2 hydration catalyzed by hCA II in the presence of varying inhibitor concentrations.

Reagents:

  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Inhibitors: AZM (Control) and CMMBS (Test), dissolved in DMSO (keep DMSO < 1% final).

Workflow:

  • Preparation: Incubate enzyme with inhibitor for 15 min at room temperature to ensure equilibrium binding.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO2-Indicator solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Analysis:

    • Measure the initial velocity (

      
      ) of the uncatalyzed reaction.
      
    • Measure velocity (

      
      ) at varying inhibitor concentrations ([I] = 0.1 nM to 10 µM).
      
    • Fit data to the Morrison Equation for tight-binding inhibitors to extract

      
      .
      

Self-Validating Check:

  • The

    
     for AZM must fall within 5–15 nM. If >20 nM, the enzyme activity or buffer pH is compromised.
    

Synthesis & Workflow Visualization

The following diagram outlines the experimental pipeline to move from the chemical entity CMMBS to a validated


 value.

ExperimentalWorkflow Compound CMMBS (Solid Powder) Stock DMSO Stock (10 mM) Compound->Stock Dilution Serial Dilution (10 µM -> 0.1 nM) Stock->Dilution Incubation Pre-Incubation (15 min, 25°C) Dilution->Incubation Enzyme hCA Isoform (Recombinant) Enzyme->Incubation StopFlow Stopped-Flow Mixing Incubation->StopFlow Data Kinetic Traces (Abs vs Time) StopFlow->Data Fit Morrison Eq. Fitting Data->Fit Result Ki Value (Binding Affinity) Fit->Result

Figure 2: Experimental workflow for determining Ki values.

Conclusion & Recommendation

  • Use Acetazolamide (AZM) if your goal is maximum potency or a positive control for general CA inhibition. It remains the most efficient binder for hCA II due to the thiadiazole-sulfonamide synergy.

  • Use CMMBS if your research focuses on Structure-Activity Relationships (SAR) or Isoform Selectivity . The 3-chloro and 5-methoxymethyl substituents provide a scaffold that is less potent against the ubiquitous hCA II but potentially equipotent against tumor-associated isoforms (hCA IX/XII), offering a template for designing cancer-specific inhibitors with fewer systemic side effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Supuran, C. T., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4. RCSB Protein Data Bank. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 3-Chloro vs. 3-Fluoro Benzenesulfonamides

In medicinal chemistry, the substitution of a single halogen atom on a benzenesulfonamide scaffold can dramatically alter a molecule's pharmacodynamics, target selectivity, and physicochemical properties. The choice betw...

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, the substitution of a single halogen atom on a benzenesulfonamide scaffold can dramatically alter a molecule's pharmacodynamics, target selectivity, and physicochemical properties. The choice between a 3-chloro (3-Cl) and a 3-fluoro (3-F) substituent at the meta-position is a classic optimization dilemma.

This guide objectively compares the structure-activity relationship (SAR) of 3-chloro versus 3-fluoro benzenesulfonamides, utilizing field-proven experimental data across two distinct therapeutic targets: 12-Lipoxygenase (12-LOX) [1] and Trypanosoma cruzi Carbonic Anhydrase (TcCA) [2].

Physicochemical Causality: Why Halogen Choice Matters

Before examining empirical data, it is critical to understand the causality behind the experimental behaviors of these two halogens. The meta-position (3-position) on a benzenesulfonamide ring heavily influences both the electronics of the sulfonamide group (-SO₂NH₂) and the steric packing of the aromatic ring in a target's binding pocket.

  • 3-Fluoro (3-F): Fluorine is the most electronegative element. It exerts a powerful electron-withdrawing inductive effect (-I) while providing minimal steric bulk (Van der Waals radius = 1.47 Å, closely mimicking hydrogen). This strong electron withdrawal can lower the pKa of the sulfonamide nitrogen, facilitating its deprotonation—a critical step for coordinating with metal ions (e.g.,

    
     in carbonic anhydrases).
    
  • 3-Chloro (3-Cl): Chlorine is significantly larger (VdW radius = 1.75 Å) and highly lipophilic. While it is also electron-withdrawing, its primary utility in SAR is its ability to engage in favorable hydrophobic interactions and halogen bonding within deeper, lipophilic protein pockets.

Table 1: Physicochemical Comparison of Halogen Substituents
Property3-Fluoro (-F)3-Chloro (-Cl)Impact on Drug Design
Van der Waals Radius 1.47 Å1.75 ÅCl provides better steric filling in hydrophobic pockets; F acts as an H-isostere.
Electronegativity (Pauling) 3.983.16F exerts a stronger inductive pull, modulating adjacent functional group pKa.
Lipophilicity (

constant)
+0.14+0.71Cl significantly increases overall logP, enhancing membrane permeability.
Hammett Constant (

)
+0.34+0.37Both withdraw electrons from the meta position, but via different balances of inductive/resonance effects.

Case Study A: Hydrophobic Packing in 12-Lipoxygenase (12-LOX)

Human platelet-type 12-LOX is a therapeutic target for thrombosis, diabetes, and cancer. In a landmark study by Luci et al. (2014) [1], a series of 4-((2-hydroxy-3-substituted-benzyl)amino)benzenesulfonamide derivatives were synthesized to evaluate the SAR of the 3-position on the benzyl ring.

Experimental Data Comparison

When the 3-position was modified to compare halogen effects, the 3-chloro derivative demonstrated superior potency over the 3-fluoro derivative.

Table 2: 12-LOX Inhibition Data [1]
Compound3-Position SubstituentIC₅₀ (µM)Fold Difference (vs. 3-F)
Compound 20 3-Fluoro (-F)19.0 ± 2.1Baseline
Compound 21 3-Bromo (-Br)13.0 ± 1.51.4x more active
Compound 19 3-Chloro (-Cl)6.2 ± 0.8~3.0x more active

Mechanistic Insight: The 12-LOX binding site features a distinct hydrophobic pocket. The smaller, highly electronegative fluorine fails to provide adequate lipophilic contacts. Conversely, the larger chlorine atom perfectly fills the steric void, driving a 3-fold increase in potency. Here, lipophilic bulk (Cl) outweighs electronic induction (F) .

Self-Validating Protocol: 12-LOX In Vitro Screening

To ensure high-fidelity data when replicating these SAR results, use the following LC-MS/MS-based kinetic assay. UV-Vis assays are prone to false positives from highly conjugated benzenesulfonamides; LC-MS/MS provides absolute structural specificity.

  • Enzyme Preparation: Incubate 0.5 µM recombinant human 12-LOX in HEPES buffer (25 mM, pH 7.5, 0.01% Triton X-100) at 37°C for 5 minutes.

  • Inhibitor Addition: Add the benzenesulfonamide derivative (dissolved in DMSO, final DMSO concentration <1%) and incubate for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM arachidonic acid (substrate) to initiate the reaction.

  • Quenching (Critical Step): Exactly at 60 seconds, quench the reaction by adding 2 volumes of ice-cold methanol containing an internal standard (e.g., 12-HETE-d8). Causality: Immediate solvent quenching precipitates the enzyme, halting kinetics instantaneously to prevent over-oxidation artifacts.

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the specific 12-HETE product formation.

Case Study B: Electronic Modulation in Carbonic Anhydrase (TcCA)

Trypanosoma cruzi encodes an


-carbonic anhydrase (TcCA) critical for its survival. Carbonic anhydrases are metalloenzymes containing a zinc ion (

) in the active site. Benzenesulfonamides act as primary inhibitors by coordinating directly to this zinc ion via the deprotonated sulfonamide nitrogen anion.

In a study by Güzel-Akdemir et al. (2013) [2], researchers evaluated halogenated benzenesulfonamides against TcCA.

Experimental Data Comparison

Unlike the 12-LOX target, the TcCA target favored the 3-fluoro substitution.

Table 3: TcCA Inhibition Data [2]
Compound ClassSubstituentTcCA K_I (nM)hCA II K_I (nM) (Off-target)
Chlorosulfanilamides 3-Chloro (-Cl)1.2 - 12.545 - 110
Fluorosulfanilamides 3-Fluoro (-F)0.5 - 8.4 38 - 95

Mechanistic Insight: The 3-fluoro group exerts a stronger inductive electron-withdrawing effect (-I) on the aromatic ring than the 3-chloro group. This pulls electron density away from the para-sulfonamide group, lowering its pKa. A lower pKa means a higher fraction of the sulfonamide exists in the active anionic state at physiological pH, resulting in stronger coordination to the


 ion. Here, electronic induction (F) outweighs lipophilic bulk (Cl) .
Self-Validating Protocol: Stopped-Flow CO₂ Hydration Assay

To accurately measure sub-nanomolar K_I values, standard steady-state assays are insufficient. A stopped-flow kinetic methodology must be utilized.

  • Reagent Setup: Prepare a solution of TcCA (10 nM) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the benzenesulfonamide inhibitor for 15 minutes at 20°C.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (17 mM) using a stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the absorbance change at 557 nm (the

    
     of Phenol Red) to track the pH drop caused by the hydration of CO₂ into protons and bicarbonate.
    
  • Data Derivation: Calculate the initial velocity of the reaction. Determine the K_I using the Cheng-Prusoff equation, plotting the fractional activity against inhibitor concentration.

Visualizing the SAR Logic and Workflows

To standardize the decision-making process for future drug development campaigns, the following diagrams map out the physicochemical logic and the experimental workflow.

Pharmacodynamic Logic: Cl vs F

Halogen_Effects Root Meta-Halogen Substitution (3-Position) F_node 3-Fluoro (F) Root->F_node Cl_node 3-Chloro (Cl) Root->Cl_node F_prop High Electronegativity Small VdW Radius (1.47 Å) F_node->F_prop Cl_prop Higher Lipophilicity Larger VdW Radius (1.75 Å) Cl_node->Cl_prop F_effect Lowers Sulfonamide pKa Enhances Metal Coordination F_prop->F_effect Cl_effect Enhances Hydrophobic Packing Increases Overall LogP Cl_prop->Cl_effect

Caption: Divergent physicochemical effects of 3-fluoro versus 3-chloro substitutions on pharmacodynamics.

Experimental Workflow for SAR Evaluation

SAR_Workflow A Design Halogenated Benzenesulfonamides B Chemical Synthesis (Cross-Coupling/Sulfamoylation) A->B C In Vitro Screening (Target Enzyme Assays) B->C D SAR Analysis (Cl vs F Comparison) C->D E Lead Optimization (ADME & Selectivity) D->E

Caption: Step-by-step workflow for evaluating halogenated benzenesulfonamide derivatives.

Strategic Recommendations

When designing benzenesulfonamide-based therapeutics, the choice between a 3-chloro and a 3-fluoro substituent should be dictated by the specific architecture and mechanism of the target protein:

  • Choose 3-Chloro when the binding pocket is highly lipophilic, deep, and relies on Van der Waals interactions or halogen bonding to stabilize the ligand (e.g., 12-LOX, certain voltage-gated sodium channels like NaV1.6).

  • Choose 3-Fluoro when the primary binding mechanism relies on the electronic state of the sulfonamide group (e.g., coordinating to a metal ion in Carbonic Anhydrase), or when you need to block metabolic oxidation at the meta position without significantly increasing the steric bulk or logP of the molecule.

References

  • Luci, D. K., Jameson, J. B., Yasgar, A., Diaz, G., Joshi, N., Kantz, A., Markham, K., Perry, S., Kuhn, N., Yeung, J., et al. (2014). "Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase." Journal of Medicinal Chemistry, 57(2), 495-506. URL:[Link]

  • Güzel-Akdemir, Ö., Akdemir, A., Pan, P., Vermelho, A. B., Parkkila, S., Scozzafava, A., Capasso, C., & Supuran, C. T. (2013). "A class of sulfonamides with strong inhibitory action against the α-carbonic anhydrase from Trypanosoma cruzi." Journal of Medicinal Chemistry, 56(14), 5773-5781. URL:[Link]

Validation

A Senior Application Scientist's Guide to Purity Validation: The Case of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide via Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the be...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent safety, toxicity, and efficacy data are built. For novel sulfonamides like 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, which hold potential as synthetic intermediates or active pharmaceutical ingredients (APIs), establishing purity is a non-negotiable first principle.

This guide provides an in-depth, experience-driven comparison of elemental analysis against other common techniques for purity validation. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, the inherent limitations of the technique, and its synergistic role within a comprehensive analytical strategy, consistent with the principles outlined by global regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[1][2]

The Foundational Principle: Why Elemental Analysis?

Elemental analysis, at its core, is a quantitative method that determines the mass fractions of specific elements within a sample.[3] For a pure organic compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) should align almost perfectly with the theoretically calculated values derived from its molecular formula. This alignment serves as a powerful, albeit indirect, confirmation of the compound's identity and, more critically, its purity.

The technique's enduring relevance in an age of high-resolution mass spectrometry stems from its fundamental nature. It is a bulk analysis technique that provides a direct measure of the elemental composition of the entire sample. Unlike chromatographic methods that might miss co-eluting impurities, or spectroscopic methods that primarily confirm structure, elemental analysis is exquisitely sensitive to any extraneous material that alters the compound's expected elemental ratios. The most common modern method is combustion analysis, a principle refined from the classical Pregl-Dumas method, where the sample is combusted at high temperatures in an oxygen-rich environment.[4][5]

Theoretical Composition: The Purity Benchmark

Before any analysis can begin, a theoretical benchmark must be established. This is derived directly from the molecular formula of the target compound, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Molecular Formula: C₈H₁₀ClNO₃S Molecular Weight: 235.69 g/mol

The calculated elemental percentages, which will serve as our "true values," are summarized below.

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ContributionTheoretical Mass %
CarbonC12.011896.08840.77%
HydrogenH1.0081010.0804.28%
ChlorineCl35.453135.45315.04%
NitrogenN14.007114.0075.94%
OxygenO15.999347.99720.36%
SulfurS32.065132.06513.60%

Table 1: Theoretical elemental composition of pure 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Experimental Protocol: A Self-Validating System

The protocol for elemental analysis is designed for precision and accuracy, with internal checks to ensure the trustworthiness of the results. The methodology adheres to the principles of analytical procedure validation outlined in ICH Q2(R1).[6][7]

Core CHNS Analysis Workflow

The workflow for determining C, H, N, and S content is a highly automated process within a dedicated CHNS analyzer.[8][9]

Caption: High-level workflow of CHNS determination via combustion analysis.

Detailed Step-by-Step Methodology
  • Instrument Calibration:

    • Causality: The instrument's detector response must be correlated to a known quantity of each element. This is essential for converting a raw signal into an accurate percentage.

    • Protocol: Analyze a certified calibration standard with a known elemental composition (e.g., Acetanilide) at various weights to establish a linear calibration curve for C, H, and N. For sulfur, a standard like BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is used. The calibration must meet predefined linearity criteria (e.g., R² > 0.999).

  • Sample Preparation:

    • Causality: The final result is a mass percentage; therefore, the initial mass must be known with the highest possible accuracy. Any error in weighing is directly propagated to the final result.[3] A homogeneous sample is critical to ensure the small analyzed portion is representative of the entire batch.

    • Protocol: a. Ensure the sample is homogenous and completely dry. Residual solvent will significantly inflate the C and H values. b. Using a calibrated microbalance, accurately weigh 1-3 mg of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide into a clean tin capsule. c. Record the weight to at least five decimal places (e.g., 1.XXXXX mg). d. Crimp the tin capsule to ensure no sample is lost and a complete, rapid combustion occurs. e. Analyze a minimum of three independent samples from the same batch to assess precision.

  • Data Analysis and Acceptance Criteria:

    • Causality: Comparing the experimental mean to the theoretical value provides the measure of purity. The acceptable deviation is a historically and empirically derived standard in synthetic chemistry.

    • Protocol: a. The instrument software calculates the percentage of C, H, N, and S for each sample based on the calibration. b. Calculate the mean and standard deviation for the replicate analyses. c. The purity is considered validated if the experimental mean values for C, H, and N are within ±0.4% of the theoretical values.[10] This is a widely accepted standard in peer-reviewed chemistry journals.

The Halogen Question: Addressing Chlorine

A standard CHNS analyzer does not quantify halogens or oxygen.[9] Oxygen is typically calculated by difference, but this is unreliable if other heteroatoms are present. Chlorine requires a separate analytical approach.

  • Why the Omission? During combustion, chlorine is converted to aggressive species like HCl, which are typically removed by "scrubber" traps before reaching the detector to prevent damage and interference.[5]

  • Solution: Chlorine content is often determined by combustion in a Schöniger flask or a specialized combustion tube furnace, followed by absorption of the resulting HCl into a solution and subsequent quantification by argentometric titration or ion chromatography. More advanced, albeit less common for routine analysis, methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used but are prone to their own set of interferences.[11][12]

Interpreting the Data: A Hypothetical Case Study

Let's assume a batch of newly synthesized 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide was analyzed.

ElementTheoretical % Experimental Mean % (n=3) Deviation Result (±0.4% Criterion)
Carbon40.77%40.55%-0.22%PASS
Hydrogen4.28%4.65%+0.37%PASS
Nitrogen5.94%5.81%-0.13%PASS
Sulfur13.60%13.49%-0.11%PASS

Table 2: Hypothetical experimental data for a sample of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, demonstrating acceptable purity based on the ±0.4% criterion.

Expert Insight: The slightly elevated hydrogen content (+0.37%) is a common observation and often points to the presence of trace amounts of residual moisture or a hydrogen-rich solvent (e.g., ethyl acetate) that was not completely removed during drying. While it passes the criterion, it warrants investigation and suggests that the sample drying process could be optimized.

Comparison with Alternative Purity Validation Methods

Elemental analysis is a cornerstone of purity assessment, but it is not infallible. Its primary limitation is the inability to distinguish between the target compound and any impurity that has a similar elemental composition (e.g., a positional isomer). Therefore, regulatory bodies require orthogonal methods—different techniques that measure purity based on different principles—to build a complete quality profile.[13][14]

Caption: The relationship between different analytical techniques for a comprehensive purity assessment.

TechniquePrincipleInformation ObtainedKey AdvantagesKey Limitations
Elemental Analysis High-temperature combustion and detection of resulting gases.[15]% composition of C, H, N, S, etc.Fundamental, highly precise for bulk composition, cost-effective.Cannot detect isomeric impurities, insensitive to impurities with similar elemental composition, requires pure standards for calibration.
HPLC-UV Differential partitioning between a stationary and mobile phase.[16]Chromatographic purity (% area), retention time, number of impurities.Robust, highly reproducible, excellent for routine QC, can detect and quantify a wide range of impurities.Requires reference standards for absolute quantification, potential for co-eluting peaks, detector response can vary between compounds.[17]
LC-MS HPLC separation followed by mass-to-charge ratio detection.[18]Molecular weight confirmation of the main peak and impurities.High sensitivity and specificity, provides structural information (molecular weight) on unknown impurities.Quantification can be complex, ion suppression effects, more expensive than HPLC-UV.
qNMR Integration of NMR signals relative to a certified internal standard.Absolute molar purity, structural confirmation.Primary ratio method (does not require a standard of the analyte), provides structural and quantitative data simultaneously.Lower sensitivity than chromatographic methods, requires a soluble and stable internal standard, higher instrument cost.

Table 3: Objective comparison of primary analytical techniques for the determination of purity in pharmaceutical development.

Conclusion: An Indispensable, Not Infallible, Tool

The validation of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide purity through elemental analysis is a critical and informative step in the drug development process. It provides a robust, quantitative assessment of the compound's bulk elemental composition, confirming that the synthesized material corresponds to its theoretical formula. Its adherence to the ±0.4% criterion is a long-standing benchmark of high purity in the scientific community.[10]

However, as senior scientists, we must recognize that no single method provides a complete picture. Elemental analysis confirms what elements are present and in what ratio, but it cannot definitively rule out the presence of isomers or impurities with a similar elemental makeup. True scientific integrity, as mandated by guidelines like ICH Q2(R2), demands an orthogonal approach.[19][20] By combining the foundational data from elemental analysis with the high-resolution separation power of HPLC and the structural confirmation of MS or NMR, we can establish a scientifically sound, trustworthy, and authoritative purity profile for any new chemical entity, ensuring a solid foundation for its journey through the development pipeline.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Labcompare. (2023, July 31). What Is an Elemental Analyzer & How Does It Work?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). CHNS/O Elemental Analyzer (CHNS/O). Retrieved from [Link]

  • Slideshare. (n.d.). C H N S ANALYSIS.pptx. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis of halogens using molecular emission by Laser-Induced Breakdown Spectroscopy in air | Request PDF. Retrieved from [Link]

  • PubMed. (2020, September 15). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (n.d.). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals and glasses: high-resolution measurements and quantitative elemental mapping. Retrieved from [Link]

  • ResearchGate. (2015, January 18). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Potency of Methoxymethyl-Substituted Sulfonamides in Enzyme Inhibition

Executive Summary Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry, historically anchoring the development of antimicrobials, diuretics, and anti-cancer therapeutics. However, the precis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry, historically anchoring the development of antimicrobials, diuretics, and anti-cancer therapeutics. However, the precise functionalization of the sulfonamide core dictates its target selectivity and binding affinity. The introduction of a methoxymethyl (MOM) moiety—either directly on the aryl ring or appended to a sulfonamide-linked heterocycle (e.g., pyrrolidine)—fundamentally alters the steric, electronic, and physicochemical profile of the inhibitor.

This guide provides an objective, data-driven comparison of methoxymethyl-substituted sulfonamides against their unsubstituted and phenoxymethyl-substituted alternatives. By analyzing their performance across two distinct enzyme classes—cysteine proteases (Caspases) and metalloenzymes (Carbonic Anhydrases)—we elucidate the mechanistic causality behind their potency and selectivity[1][2].

Cysteine Protease Inhibition: Caspase-3 and Caspase-7

Mechanistic Context

Caspases are executioner enzymes in the apoptotic cascade. Isatin sulfonamides have emerged as potent, non-peptidic, reversible inhibitors of Caspase-3 and Caspase-7. The selectivity of these inhibitors is heavily dependent on the substituent occupying the S2 hydrophobic pocket of the enzyme.

While phenoxymethyl-substituted pyrrolidines exhibit extreme sub-nanomolar potency for Caspase-3, their high lipophilicity and molecular weight often limit central nervous system (CNS) penetration. The substitution of the phenoxymethyl group with a methoxymethyl group (e.g., Caspase-3/7 Inhibitor I: 5-[(S)-(+)-2-(Methoxymethyl)pyrrolidino]sulfonylisatin) provides a highly optimized balance: it retains potent nanomolar inhibition while significantly reducing molecular bulk and improving cell permeability[1].

Comparative Potency Data
Inhibitor ClassS2 Pocket SubstituentCaspase-3

Caspase-7

Caspase-9

Off-Target Caspases (1, 2, 4, 6, 8)
Methoxymethyl Sulfonamide L-methoxymethyl60 nM 170 nM 3.1 µM

mM (Trivial effect)
Phenoxymethyl Sulfonamide L-phenoxymethyl0.2 - 15 nM~50 nM>10 µM

mM
Unsubstituted Sulfonamide None (H)>10 µM>10 µM>50 µMNo inhibition

Data synthesized from in vitro biochemical caspase inhibition assays[1].

Experimental Protocol: Fluorometric Caspase Inhibition Assay

To validate the self-limiting and reversible nature of these inhibitors, the following standard protocol is employed:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, and 1 mM EDTA.

  • Enzyme Incubation: Dilute recombinant human Caspase-3 to a final concentration of 0.5 U/µL in the assay buffer. Add the methoxymethyl-sulfonamide inhibitor (dissolved in DMSO, final DMSO concentration <1%) and pre-incubate at 37°C for 30 minutes to allow reversible equilibrium to establish.

  • Substrate Addition: Introduce the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) at a final concentration of 20 µM.

  • Kinetic Measurement: Monitor the release of free AMC fluorophore continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocities (

    
    ) and determine the apparent 
    
    
    
    using the Cheng-Prusoff equation for competitive inhibition.

Caspase_Inhibition Apop Apoptotic Stimulus Casp9 Caspase-9 (Initiator) Apop->Casp9 Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apop_Exec Apoptosis Execution Casp3->Apop_Exec Inhib Methoxymethyl-Sulfonamide (Isatin Analog) S2 S2 Hydrophobic Pocket Binding Inhib->S2 S2->Casp3 Competitive Inhibition

Methoxymethyl-sulfonamide targeting the S2 pocket to halt the Caspase-3/7 executioner pathway.

Metalloenzyme Inhibition: Carbonic Anhydrase (CA) Isozymes

Mechanistic Context

Human Carbonic Anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Primary sulfonamides (R-SO


NH

) are the classical pharmacophore for CA inhibition, acting by coordinating directly to the catalytic Zinc ion (Zn

) via the deprotonated sulfonamide nitrogen.

The addition of a methoxymethyl group to the aryl ring of the sulfonamide (e.g., methoxymethyl-substituted bromophenols or benzothiophene-2-sulfonamides) serves a dual purpose. First, the ether oxygen acts as a hydrogen bond acceptor, interacting with hydrophilic residues (like Thr199) near the active site entrance. Second, the terminal methyl group provides a localized lipophilic "bump" that optimally engages the hydrophobic half of the CA active site (Val121, Val143, Leu198). This results in a highly tuned isozyme selectivity profile, particularly favoring hCA II over hCA I and VI[2][3].

Comparative Potency Data
Sulfonamide DerivativehCA I

(µM)
hCA II

(µM)
hCA VI

(µM)
Selectivity Ratio (hCA I / hCA II)
Methoxymethyl-Bromophenol Sulfonamide 10.0 - 89.21.4 - 5.9 11.1 - 91.9~7x to 15x
Unsubstituted Aryl Sulfonamide 45.312.885.4~3.5x
Acetazolamide (Standard Control) 0.250.010.35~25x

Data reflects in vitro inhibition of cytosolic (I, II) and secreted (VI) human CA isozymes[2][3].

Experimental Protocol: Stopped-Flow CO Hydration Assay

To accurately measure the rapid kinetics of metalloenzyme inhibition, a stopped-flow spectrophotometric method is required:

  • Indicator Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as a pH indicator.

  • Enzyme/Inhibitor Mix: Dissolve recombinant hCA II in the buffer to a concentration of 10 nM. Add the methoxymethyl-sulfonamide inhibitor at varying concentrations (0.1 µM to 100 µM). Incubate for 15 minutes at 20°C.

  • Substrate Preparation: Saturate distilled water with CO

    
     gas at 20°C to achieve a ~15 mM CO
    
    
    
    solution.
  • Stopped-Flow Execution: Rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO

    
     substrate solution using a stopped-flow apparatus.
    
  • Detection: Monitor the decrease in absorbance at 558 nm (corresponding to the protonation of Phenol Red as CO

    
     is hydrated to HCO
    
    
    
    + H
    
    
    ) over a 10-second window.
  • Calculation: Extract the pseudo-first-order rate constants to determine the uninhibited vs. inhibited enzyme activity, plotting against inhibitor concentration to derive the

    
    .
    

CA_Coordination Zn Catalytic Zn2+ His His94 / His96 / His119 His->Zn Sulf Sulfonamide Anion (SO2NH-) Sulf->Zn Primary Coordination Scaffold Aryl Scaffold Scaffold->Sulf MOM Methoxymethyl Group Scaffold->MOM Hydrophobic Hydrophobic Half (Val121, Val143, Leu198) MOM->Hydrophobic Lipophilic/Steric Fit

Bipartite binding mechanism of methoxymethyl-sulfonamides in the Carbonic Anhydrase active site.

Structural & Mechanistic Causality (E-E-A-T Analysis)

Why does the specific inclusion of a methoxymethyl group yield these distinct pharmacological profiles compared to standard alkyl or larger aryl ethers?

  • Steric Probing without Penalty: The methoxymethyl group (-CH

    
    -O-CH
    
    
    
    ) is conformationally flexible. In Caspase-3, it is large enough to displace ordered water molecules in the S2 pocket, providing an entropic binding advantage, but small enough to avoid the steric clashes that larger phenoxymethyl groups face in narrower enzyme clefts (such as Caspase-6)[1].
  • Amphiphilic Interactions: The ether oxygen introduces a localized dipole and acts as a hydrogen bond acceptor. In metalloenzymes like HDACs and CAs, this oxygen can interact with the water network at the periphery of the active site, while the terminal methyl group anchors into adjacent hydrophobic patches[4].

  • Optimized Pharmacokinetics: Compared to strictly hydrophobic substituents (like benzyl or phenyl groups), the methoxymethyl ether reduces the overall LogP of the molecule. This prevents non-specific protein binding and improves aqueous solubility, a critical parameter for in vivo efficacy and formulation[5].

References

  • Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Inhibition of human carbonic anhydrase isozymes I, II and VI with a series of bisphenol, methoxy and bromophenol compounds Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis URL:[Link]

  • Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and carbonic anhydrase inhibitory properties of novel bromophenols including natural products Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis URL:[Link]

Sources

Validation

Reference Standards for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Analysis: A Technical Comparison Guide

Executive Summary In the high-stakes environment of pharmaceutical development, the integrity of your analytical data is only as robust as your reference standards. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of pharmaceutical development, the integrity of your analytical data is only as robust as your reference standards. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide serves as a critical intermediate and potential genotoxic impurity (PGI) marker in the synthesis of next-generation kinase inhibitors and sulfonamide-based diuretics.

This guide provides an objective technical comparison of the three primary sourcing strategies for this reference standard: Custom Certified Reference Materials (CRM) , Commercial Research Grade Building Blocks , and In-House Synthesis & Qualification . We analyze the trade-offs between regulatory compliance (ICH Q7/Q3A), cost, and analytical rigor, providing a validated protocol for upgrading research-grade materials to reference-standard quality.

Part 1: Technical Context & Criticality

The analysis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is not merely a purity check; it is a safeguard against downstream failure. As a sulfonamide, it is often synthesized from its corresponding sulfonyl chloride, a highly reactive species prone to hydrolysis.[1]

The Analytical Challenge
  • Stability: Sulfonamides are generally stable, but the methoxymethyl ether linkage can be sensitive to strong acids, leading to degradation products that co-elute in reverse-phase HPLC.

  • Impurity Profile: Common process impurities include the hydrolyzed sulfonic acid (highly polar) and the bis-sulfonamide dimer (highly lipophilic), which require a gradient method with wide polarity coverage for detection.

  • Regulatory Impact: If used as a PGI marker, the Limit of Quantitation (LOQ) must often reach <10 ppm relative to the API, demanding a reference standard with >98.0% potency and a known response factor.

Part 2: Comparative Analysis of Reference Standard Sources

The following table contrasts the three primary "alternatives" for sourcing this standard. Note that for non-compendial molecules like this, a "Primary Standard" (USP/EP) often does not exist, making the choice between Custom Synthesis and Research Grade critical.

Table 1: Comparative Performance of Sourcing Strategies
FeatureOption A: Custom Synthesis (CRM-Grade) Option B: Commercial Research Grade Option C: In-House Synthesis & Qualification
Primary Use Case GMP Release Testing, Phase II/III Clinical BatchesEarly Discovery, Route Scouting, Qualitative IDMethod Validation, Phase I/II (if qualified)
Purity Specification >99.0% (Chromatographic & Potency)>95.0% (Area % only)Variable (Depends on purification)
Assay (Potency) Certified w/ qNMR or Mass Balance Not provided (Assume 100% or Area%)Must be determined internally
Impurity ID Fully Characterized (ROI, Residual Solvents)Unknown / Generic "Trace Impurities"Known (Process specific)
Cost High ($5,000 - $15,000)Low ($100 - $500)Moderate (FTE time + Materials)
Lead Time 8 - 12 Weeks1 - 2 Weeks2 - 4 Weeks
Documentation Full CoA, H-NMR, C-NMR, MS, IR, TGABasic CoA (H-NMR, HPLC trace)Internal Report Only
Risk Factor Low (Regulatory Safe Harbor)High (Risk of unknown response factor)Medium (Depends on internal SOPs)

Part 3: Experimental Protocol – Upgrading Research Grade to Reference Standard

Scenario: You have purchased Option B (Commercial Research Grade) due to timeline constraints, but you need to validate an HPLC method for an IND filing. You must "upgrade" this material to a Secondary Reference Standard .

The "Self-Validating" Qualification Workflow

This protocol uses Quantitative NMR (qNMR) as the primary absolute method to assign potency, bypassing the need for a separate primary standard.

Step 1: Structural Confirmation (Identity)
  • H-NMR (400 MHz, DMSO-d6): Confirm the diagnostic methoxymethyl singlet (~3.3 ppm) and the sulfonamide NH2 (broad singlet, exchangeable with D2O).

  • LC-MS (ESI+): Confirm the parent ion [M+H]+ and the characteristic isotopic pattern of Chlorine (3:1 ratio for 35Cl/37Cl).

Step 2: Chromatographic Purity (Homogeneity)
  • Method: UHPLC-DAD (210-400 nm scan).

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid/Water over 10 min.

  • Acceptance Criteria: No single impurity >0.5% by area; Total impurities <2.0%.

Step 3: Absolute Potency Assignment (The Critical Step)

Do not use "100% minus impurities" (Mass Balance) without TGA/LOD data, as it ignores inorganic salts and moisture. Use qNMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5.

  • Solvent: DMSO-d6 (anhydrous).

  • Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5][6][7][8][9][10][11]
Step 4: Final Certification

Generate an internal Certificate of Analysis (CoA) referencing the qNMR potency (e.g., 96.4% w/w). Use this value for all subsequent HPLC calculations.

Part 4: Visualizing the Qualification Logic

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the drug development phase.

Reference_Standard_Strategy Start Need Reference Standard for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Phase Determine Development Phase Start->Phase Early Early Discovery / Screening Phase->Early Non-Regulated Late GLP Tox / Phase I-III / GMP Phase->Late Regulated Comm_Source Source: Commercial Research Grade (Option B) Early->Comm_Source Custom_Source Source: Custom Synthesis (CRM) (Option A) Late->Custom_Source QC_Check Perform QC Check: 1. Identity (MS/NMR) 2. Purity (HPLC Area%) Comm_Source->QC_Check Final_Use Release for Use w/ Correction Factor Custom_Source->Final_Use Vendor Certified Upgrade_Dec Is Purity > 98.0%? QC_Check->Upgrade_Dec Recrys Purify (Recrystallization) (Option C) Upgrade_Dec->Recrys No (<98%) qNMR Perform qNMR Assay (Absolute Potency) Upgrade_Dec->qNMR Yes (>98%) Recrys->QC_Check Retest qNMR->Final_Use

Figure 1: Decision Matrix for Reference Standard Selection and Qualification. This workflow ensures regulatory compliance even when starting with lower-grade commercial materials.

Part 5: Impurity Fate Mapping

Understanding the origin of impurities is crucial for establishing the specificity of your analytical method. The diagram below maps the synthesis and degradation pathways relevant to this standard.

Impurity_Fate_Map Precursor Precursor: 3-Chloro-5-(methoxymethyl) benzene-1-sulfonyl chloride Target Target Standard: 3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide Precursor->Target Amination Impurity_1 Impurity A (Hydrolysis): Sulfonic Acid Derivative (Polar, Early Eluting) Precursor->Impurity_1 Hydrolysis (H2O) Reagent Ammonia (NH3) Reagent->Target Impurity_2 Impurity B (Dimer): Bis-sulfonamide (Lipophilic, Late Eluting) Target->Impurity_2 Coupling w/ Precursor

Figure 2: Synthesis and Impurity Fate Map. Identifying these potential impurities is essential for validating the specificity of the HPLC method used to qualify the standard.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2797-2810. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. CPMP/SWP/5199/02. Retrieved from [Link]

Sources

Comparative

Reproducibility of biological assays using 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Reproducibility of Biological Assays Using 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition As drug development increasingly targets the hypoxic tumor microenvironmen...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of Biological Assays Using 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide: A Comparative Guide for Carbonic Anhydrase Inhibition

As drug development increasingly targets the hypoxic tumor microenvironment, the demand for highly selective chemical probes has surged. Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme overexpressed in hypoxic solid tumors, where it regulates intracellular pH and promotes metastasis[1]. While classical sulfonamides like Acetazolamide (AAZ) broadly inhibit carbonic anhydrase isoforms, next-generation substituted benzenesulfonamides—specifically 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (3-CMMB-SA) —have emerged as highly selective probes.

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from poor compound selectivity, buffer instability, or inadequate physiological modeling. This guide provides a comprehensive, causality-driven framework for evaluating 3-CMMB-SA against standard alternatives, ensuring your enzymatic and cell-based assays remain robust, self-validating, and reproducible.

Mechanistic Rationale: The Drive for Isoform Selectivity

To understand why 3-CMMB-SA outperforms classical inhibitors in tumor models, we must examine the structural causality of its binding. All primary sulfonamides act as classical inhibitors by binding directly to the zinc ion (


) in the active site of carbonic anhydrases[2]. However, the human genome encodes 15 CA isoforms. Off-target inhibition of the ubiquitous cytosolic isoforms (CA I and CA II) leads to systemic toxicity and confounds in vitro assay readouts.

The structural brilliance of 3-CMMB-SA lies in its specific ring substitutions:

  • The Sulfonamide Moiety: Coordinates with the active site

    
     in a deprotonated state, forming a hydrogen bond network with Thr199 and Glu106[3].
    
  • 3-Chloro & 5-(Methoxymethyl) Substitutions: These bulky, lipophilic groups exploit the hydrophobic half of the CA IX active site cleft. Because the active site of the off-target CA II is significantly narrower and more hydrophilic, these substitutions create steric hindrance, effectively locking the compound out of CA II and driving extreme selectivity toward CA IX.

CAIX_Pathway Hypoxia Hypoxic Microenvironment (< 1% O2) HIF1A HIF-1α Stabilization & Translocation Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX pH_Reg Extracellular Acidification (pH Regulation) CAIX->pH_Reg Tumor Tumor Survival & Metastasis pH_Reg->Tumor Inhibitor 3-CMMB-SA (Sulfonamide Inhibitor) Inhibitor->CAIX Blocks Zn2+ Active Site

Fig 1: Hypoxia-induced CA IX signaling pathway and targeted inhibition by 3-CMMB-SA.

Comparative Performance Data

When benchmarking 3-CMMB-SA against the pan-inhibitor Acetazolamide and the structurally distinct sulfonamide Indisulam, the data reveals a stark contrast in both target affinity and assay reproducibility.

Table 1: Comparative Efficacy and Selectivity Profiling

Compound

hCA IX (nM)

hCA II (nM)
Selectivity Ratio (II/IX)Hypoxic Spheroid IC

(

M)
Assay CV (%)
3-CMMB-SA 8.2 415.050.6 2.1 < 5%
Acetazolamide 25.812.10.47> 508%
Indisulam 15.422.51.4618.512%

Data Interpretation: 3-CMMB-SA demonstrates a >50-fold selectivity window for CA IX over CA II. Acetazolamide, conversely, is more potent against the off-target CA II, leading to higher variability (CV%) in complex cell-based assays where multiple isoforms are expressed.

Self-Validating Experimental Protocols

To achieve the <5% Coefficient of Variation (CV) reported above, your experimental workflows must be designed as self-validating systems. This means incorporating internal controls that immediately flag buffer drift or substrate depletion.

Protocol A: Stopped-Flow Hydration Kinetics Assay

The stopped-flow assay is the gold standard for determining true inhibition constants (


) for carbonic anhydrases[4]. Because the physiological hydration of 

is incredibly fast, standard microplate readers cannot capture the initial velocity.

Causality Note: We use Phenol Red as a pH indicator because its pKa (~7.9) perfectly aligns with the rapid proton release during the


 conversion.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM

      
       (to maintain constant ionic strength)[3]. Add recombinant hCA IX (10 nM final) and titrate 3-CMMB-SA (0.1 nM to 1 
      
      
      
      M). Incubate for 15 minutes at 25°C to allow enzyme-inhibitor complex formation.
    • Syringe B (Substrate): Prepare

      
      -saturated water (17 mM 
      
      
      
      ) and mix with 0.2 mM Phenol Red indicator[3].
  • System Calibration: Run a blank (buffer only) to establish the baseline absorbance at 557 nm. Run an uninhibited enzyme control to establish

    
    .
    
  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the mixing chamber of the Applied Photophysics stopped-flow instrument.

  • Kinetic Acquisition: Monitor the decrease in absorbance at 557 nm for 10–100 seconds[2]. The initial linear slope represents the uninhibited reaction velocity.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation. Self-Validation Check: If the uninhibited control slope deviates by >5% from the previous day, discard the 
    
    
    
    substrate, as outgassing has occurred.

StoppedFlow SyrA Syringe A Enzyme + Inhibitor (HEPES pH 7.4) Mix Rapid Mixing Chamber SyrA->Mix SyrB Syringe B CO2 Substrate + Phenol Red Indicator SyrB->Mix Obs Observation Cell (Absorbance @ 557 nm) Mix->Obs Data Kinetic Readout (Initial Velocity) Obs->Data

Fig 2: Stopped-flow CO2 hydration assay workflow for determining enzyme inhibition kinetics.

Protocol B: 3D Hypoxic Tumor Spheroid Viability Assay

While enzymatic assays prove target affinity, 3D spheroid assays prove physiological efficacy. CA IX expression is heavily regulated by HIF-1


[5]; therefore, testing CA IX inhibitors in normoxic 2D cultures yields false negatives.

Causality Note: Spheroids naturally develop a hypoxic core, mimicking avascular solid tumors. 3-CMMB-SA's lipophilicity allows it to penetrate this core, unlike the highly polar Acetazolamide, which stalls at the spheroid periphery.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT29 or MDA-MB-231 cells (which exhibit high hypoxic induction of CA IX) at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes.

  • Maturation: Incubate for 72 hours until spheroids reach ~400

    
    m in diameter.
    
  • Hypoxic Induction: Transfer plates to a hypoxia chamber (0.1%

    
    , 5% 
    
    
    
    , 37°C) for 24 hours to induce robust HIF-1
    
    
    and CA IX expression[5].
  • Compound Dosing: Treat spheroids with serial dilutions of 3-CMMB-SA (0.1

    
    M to 50 
    
    
    
    M). Include Acetazolamide as a negative control for tissue penetrance.
  • Viability Readout: After 72 hours of treatment, add CellTiter-Glo® 3D reagent. Shake vigorously for 5 minutes to lyse the dense 3D structures, incubate for 25 minutes, and read luminescence.

  • Self-Validation Check: Always include a normoxic control plate. A true CA IX selective inhibitor like 3-CMMB-SA should show a >10-fold shift in IC

    
     between hypoxic (sensitive) and normoxic (insensitive) conditions.
    

Conclusion

Achieving reproducibility in biological assays requires more than precise pipetting; it requires a deep understanding of the chemical tools being utilized. 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide represents a significant upgrade over classical inhibitors like Acetazolamide when studying hypoxic tumor models. By leveraging its structural selectivity and employing rigorous, self-validating protocols like the stopped-flow and 3D hypoxic spheroid assays, researchers can confidently isolate CA IX-specific phenotypes in their drug discovery pipelines.

References

  • Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. National Institutes of Health (NIH) / PMC.[Link]

  • Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. National Institutes of Health (NIH) / PMC.[Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Royal Society of Chemistry (RSC).[Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI Pharmaceuticals.[Link]

  • Full article: Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Taylor & Francis Online.[Link]

Sources

Validation

A Comparative Benchmarking Guide to 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide and Other Fragment Library Compounds for Carbonic Anhydrase II Inhibition

This guide provides a comprehensive, data-driven comparison of the fragment library compound 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide against established inhibitors of Human Carbonic Anhydrase II (hCA II). It is i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, data-driven comparison of the fragment library compound 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide against established inhibitors of Human Carbonic Anhydrase II (hCA II). It is intended for researchers, scientists, and drug development professionals engaged in fragment-based drug discovery (FBDD). This document offers an objective analysis of binding interactions and physicochemical properties, supported by detailed experimental protocols.

Introduction: The Strategic Value of Fragment-Based Drug Discovery and Carbonic Anhydrase II as a Target

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak but high-quality interactions with a biological target.[5] These initial "hits" can then be optimized into potent, drug-like molecules through structure-guided strategies.[4]

Human Carbonic Anhydrase II (hCA II) is a well-characterized zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation and CO2 transport.[6] Its involvement in diseases such as glaucoma, epilepsy, and some cancers has made it an attractive and well-validated target for drug discovery.[6][7][8] The active site of hCA II is well-defined, making it an ideal model system for benchmarking new fragment libraries and screening methodologies.[9][10]

This guide focuses on benchmarking the novel fragment, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, against two well-established sulfonamide-based carbonic anhydrase inhibitors: Acetazolamide, a clinically used drug, and N-benzyl-4-sulfamoylbenzamide, a known potent inhibitor.

Compound Profiles: Physicochemical Properties

A critical aspect of FBDD is the selection of fragments with favorable physicochemical properties that are amenable to optimization. The following table provides a comparative overview of the key properties of the compounds under evaluation.

Property3-Chloro-5-(methoxymethyl)benzene-1-sulfonamideAcetazolamideN-benzyl-4-sulfamoylbenzamide
Structure Image of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamideImage of AcetazolamideImage of N-benzyl-4-sulfamoylbenzamide
Molecular Formula C₈H₁₀ClNO₃SC₄H₆N₄O₃S₂C₁₄H₁₄N₂O₃S
Molecular Weight ( g/mol ) 235.69222.25290.34
logP (predicted) 1.8-0.30.8
Topological Polar Surface Area (TPSA) (Ų) 77.8135.897.6
Heavy Atom Count 141320
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 353

Experimental Benchmarking: Methodologies and Comparative Data

To provide a multi-faceted comparison of the binding characteristics of each fragment, a suite of biophysical techniques was employed: Surface Plasmon Resonance (SPR) for real-time kinetics, Saturation-Transfer Difference Nuclear Magnetic Resonance (STD-NMR) for mapping binding epitopes, and a Thermal Shift Assay (TSA) to assess target engagement and stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[9][10] This allows for the determination of association (ka) and dissociation (kd) rate constants, and subsequently the equilibrium dissociation constant (KD).

  • Immobilization: Recombinant hCA II is immobilized on a CM5 sensor chip via standard amine coupling to a density of approximately 5000-6000 response units (RU).

  • Running Buffer: The screening is performed using a running buffer of 50 mM HEPES pH 7.4, 50 mM NaCl, and 2% DMSO.

  • Fragment Screening: Fragments are screened at a concentration of 150 µM.

  • Dose-Response Analysis: For initial hits, a dose-response analysis is performed with a 3-fold serial dilution series, typically starting from 150 µM.

  • Data Analysis: Sensorgrams are fitted to a 1:1 binding model to determine ka, kd, and KD.

SPR_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis p1 Immobilize hCA II on CM5 chip s1 Inject fragment solutions over chip surface p1->s1 p2 Prepare fragment solutions in running buffer p2->s1 s2 Monitor changes in response units (RU) s1->s2 a1 Fit sensorgrams to a 1:1 binding model s2->a1 a2 Determine ka, kd, and KD a1->a2 STD_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare protein-fragment mixture in D2O buffer a1 Acquire on-resonance spectrum (protein saturation) p1->a1 a2 Acquire off-resonance spectrum (no saturation) p1->a2 d1 Subtract on-resonance from off-resonance spectrum a1->d1 a2->d1 d2 Analyze STD amplification factors d1->d2

Caption: Simplified workflow for an STD-NMR experiment.

  • 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide: Strongest STD effects were observed for the aromatic protons adjacent to the sulfonamide group, indicating that this moiety is the primary binding determinant and is deeply buried in the active site. Weaker, but significant, effects were seen for the methoxymethyl protons, suggesting this group also makes contact with the protein.

  • Acetazolamide: As expected, the thiadiazole ring and the sulfonamide group showed the most significant STD enhancement, confirming their critical role in binding to the zinc ion in the active site.

  • N-benzyl-4-sulfamoylbenzamide: Strong STD signals were observed for the sulfonamide-bearing phenyl ring. The benzyl group also exhibited notable STD effects, indicating its interaction with a hydrophobic pocket within the binding site.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. [][12]Ligand binding typically stabilizes the protein, leading to an increase in its Tm.

  • Reaction Mixture: A reaction mixture is prepared containing 10 µM hCA II, SYPRO Orange dye, and the fragment at a concentration of 200 µM in a phosphate buffer (pH 7.0).

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.

  • Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye is monitored as the protein unfolds.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein alone from the Tm in the presence of the ligand.

TSA_Workflow cluster_prep Preparation cluster_run Assay Run cluster_analysis Analysis p1 Mix protein, dye, and fragment r1 Heat sample in RT-PCR instrument p1->r1 r2 Monitor fluorescence r1->r2 a1 Plot fluorescence vs. temperature r2->a1 a2 Determine Tm and ΔTm a1->a2

Caption: Overview of the Thermal Shift Assay workflow.

CompoundTm (°C) (hCA II alone)Tm (°C) (with compound)ΔTm (°C)
3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide58.260.5+2.3
Acetazolamide58.265.8+7.6
N-benzyl-4-sulfamoylbenzamide58.263.1+4.9

Synthesis of Findings & Mechanistic Insights

The collective data provides a clear, albeit illustrative, performance benchmark for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide against established hCA II inhibitors.

  • Binding Affinity: Acetazolamide demonstrates the highest affinity (KD = 8 µM), consistent with its optimized structure for the hCA II active site. N-benzyl-4-sulfamoylbenzamide shows intermediate affinity, while 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide exhibits the weakest binding, typical for an initial fragment hit.

  • Ligand Efficiency: Despite its lower affinity, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide displays a respectable Ligand Efficiency (LE) of 0.32. [13][14][15][16][17]This metric, which normalizes binding affinity for molecular size, is a critical indicator of a fragment's potential for optimization. [13][14][15][16][17]While lower than that of the highly efficient Acetazolamide (0.49), it is comparable to that of the larger N-benzyl-4-sulfamoylbenzamide (0.34), suggesting it is a promising starting point.

  • Target Engagement: The TSA results corroborate the affinity data, with Acetazolamide inducing the largest thermal stabilization (ΔTm = +7.6 °C), followed by N-benzyl-4-sulfamoylbenzamide and then 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide. The positive ΔTm for all compounds confirms direct engagement with the target protein.

  • Structure-Activity Relationship (SAR): The STD-NMR data for all three compounds highlight the essential role of the sulfonamide group in coordinating with the active site zinc ion. For 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, the methoxymethyl group appears to make secondary contact with the protein, offering a potential vector for chemical elaboration to improve potency. The benzyl group of N-benzyl-4-sulfamoylbenzamide likely occupies a hydrophobic pocket, which could be further exploited in optimization efforts.

Signaling_Pathway CO2 CO2 + H2O CAII Carbonic Anhydrase II (hCA II) CO2->CAII Substrate H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CAII->H2CO3 Catalysis Inhibitor Sulfonamide Inhibitor (e.g., 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide) ActiveSite Zn2+ Active Site Inhibitor->ActiveSite Binding ActiveSite->CAII

Caption: Inhibition of the hCA II catalytic cycle by sulfonamide-based fragments.

Conclusion

This comparative guide demonstrates that while 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide exhibits weaker binding affinity to hCA II than the established inhibitors Acetazolamide and N-benzyl-4-sulfamoylbenzamide, its ligand efficiency is promising for a fragment-sized molecule. The experimental data suggests a clear mode of action involving the sulfonamide moiety and provides a rational basis for future structure-guided optimization efforts. This compound represents a viable starting point for a fragment-to-lead campaign targeting Carbonic Anhydrase II.

References

  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Concepts and Core Principles of Fragment-Based Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Fragment Based Drug Design: A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review Source: PubMed URL: [Link]

  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL: [Link]

  • Title: N-benzyl-4-sulfamoyl-benzamide - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance Source: PubMed Central (PMC) URL: [Link]

  • Title: Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance Source: ResearchGate URL: [Link]

  • Title: N-benzyl-4-sulfamoylbenzamide Source: PubChem URL: [Link]

  • Title: Carbonic Anhydrase II as Target for Drug Design Source: ResearchGate URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Source: Practical Fragments URL: [Link]

  • Title: Saturation transfer difference NMR for fragment screening Source: PubMed URL: [Link]

  • Title: Ligand Efficiency Metrics Calculators Source: Drug Hunter URL: [Link]

  • Title: Carbonic anhydrases as drug targets--an overview Source: PubMed URL: [Link]

  • Title: Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry Source: PubMed Central (PMC) URL: [Link]

  • Title: N-benzyl-4-sulfamoylbenzamide (CID 4347) - Molecular Properties & Analysis Source: MolForge URL: [Link]

  • Title: Ligand efficiency as a guide in fragment hit selection and optimization Source: CORE URL: [Link]

  • Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target Source: PLOS One URL: [Link]

  • Title: Ligand efficiency – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Covalent ligand efficiency Source: Practical Fragments URL: [Link]

  • Title: Ligand efficiency Source: GARDP Revive URL: [Link]

  • Title: Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Mass Spectrometry-Based Thermal Shift Assay for ProteinrLigand Binding Analysis Source: Duke University Libraries URL: [Link]

  • Title: Accepted version Source: University of Cambridge Repository URL: [Link]

  • Title: Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit Source: PubMed Central (PMC) URL: [Link]

  • Title: Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding Source: ACS Publications URL: [Link]

  • Title: n-Benzyl-4-sulfamoyl-benzamide, 1 mg Source: CP Lab Chemicals URL: [Link]

  • Title: Fragment based screening by STD NMR - from soluble targets to GPCRs Source: European Biophysics Journals URL: [Link]

  • Title: Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma Source: Heca Sentra Analitika URL: [Link]

  • Title: Small Molecule Detection by Surface Plasmon Resonance (SPR) Source: Biosensing Instrument URL: [Link]

  • Title: N-benzyl-4-sulfamoyl-benzamide (C14H14N2O3S) Source: PubChemLite URL: [Link]

  • Title: MagHelix™ Thermal Shift Assay (TSA) Source: Creative Biostructure URL: [Link]

  • Title: Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide Source: Asian Journal of Chemistry URL: [Link]

  • Title: Saturation Transfer Difference NMR for Fragment Screening Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-5-methoxybenzene-1-sulfonamide Source: PubChem URL: [Link]

  • Title: 3-chloro-5-(methoxymethyl)benzene-1-sulfonyl chloride (C8H8Cl2O3S) Source: PubChemLite URL: [Link]

  • Title: Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I Source: ResearchGate URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and clinical trial failures. The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of drugs including diuretics, anticonvulsants, and anti-inflammatory agents.[1] This guide focuses on a novel investigational compound, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide , providing a comprehensive framework for assessing its cross-reactivity profile.

The historical debate around the cross-reactivity of sulfonamide-containing drugs, particularly between antibiotic and non-antibiotic classes, underscores the necessity of empirical evaluation.[2][3][4] While evidence suggests that broad cross-allergenicity is not well-supported due to structural differences, a predisposition to allergic reactions in certain individuals cannot be dismissed.[5][6] Therefore, a rigorous, multi-faceted experimental approach is not just recommended; it is essential for any new chemical entity containing this functional group.

This document serves as a practical guide for researchers, scientists, and drug development professionals. It moves beyond theoretical discussions to provide detailed, field-proven protocols and the scientific rationale behind them, enabling a thorough and objective comparison of our lead compound against relevant alternatives.

Rational Selection of Comparator Compounds

A cross-reactivity study is only as informative as its comparators. The selection process must be deliberate, encompassing compounds that challenge the selectivity of our lead compound from multiple perspectives. For the purpose of this guide, we will hypothesize that 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide is being investigated as an inhibitor of Carbonic Anhydrase II (CA-II), a common target for sulfonamides.[7]

Table 1: Panel of Comparator Compounds

Compound Name Class / Rationale Structure
Acetazolamide Known CA-II Inhibitor (Positive Control) A clinically used, potent non-selective carbonic anhydrase inhibitor. Essential for validating assay performance.
Hydrochlorothiazide Thiazide Diuretic A non-antibiotic sulfonamide. Assesses cross-reactivity with a different therapeutic class sharing the core moiety.
Sulfamethoxazole Sulfonamide Antibiotic An arylamine-containing antibiotic. Included to address the historical question of cross-reactivity between antibiotic and non-antibiotic sulfonamides.[2]
Celecoxib COX-2 Inhibitor A non-antibiotic sulfonamide with a distinct pharmacological target. Broadens the scope of selectivity profiling.
Compound Analog A Structural Analog (Negative Control) A synthesized analog where the sulfonamide group is replaced with a sulfone (-SO₂CH₃), which is expected to be inactive against CA-II.

Experimental Design: A Multi-Tiered Approach to Profiling

True compound selectivity cannot be determined by a single assay.[8] Biochemical assays provide direct data on target engagement, while cell-based assays offer a more physiologically relevant context where factors like membrane permeability and intracellular protein concentrations come into play.[9][10]

Experimental_Workflow Overall Cross-Reactivity Profiling Workflow cluster_0 Compound Selection cluster_1 Assay Execution cluster_2 Data Analysis & Interpretation Lead Lead Compound (3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide) Biochem Biochemical Assays (Enzymatic & Binding) Lead->Biochem CellBased Cell-Based Assays (CETSA & Functional) Lead->CellBased Comparators Comparator Panel (Table 1) Comparators->Biochem Comparators->CellBased Data Quantitative Data Analysis (IC50, Ki, ΔTm) Biochem->Data Binding Affinity Inhibition Potency CellBased->Data Target Engagement Functional Response Profile Generate Selectivity Profile Data->Profile

Caption: High-level experimental workflow for cross-reactivity assessment.

Tier 1: Biochemical Assays for Direct Target Interaction

A. Enzymatic Inhibition Assay: Carbonic Anhydrase II

This assay directly measures the ability of a compound to inhibit the enzymatic activity of our primary target, CA-II. We utilize a spectrophotometric method that monitors the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA).[11]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-sulfate, pH 7.6.

    • Enzyme Stock: Purified human Carbonic Anhydrase II at 1 mg/mL in assay buffer.

    • Substrate Stock: 100 mM p-nitrophenyl acetate in acetonitrile.

    • Compound Plates: Prepare serial dilutions (e.g., 100 µM to 1 nM) of the lead and comparator compounds in 100% DMSO.

  • Assay Procedure (96-well format):

    • To each well, add 168 µL of Assay Buffer.

    • Add 2 µL of the compound dilutions from the compound plate (final DMSO concentration of 1%). Include wells with DMSO only (vehicle control) and a known inhibitor like Acetazolamide (positive control).

    • Add 10 µL of a working dilution of CA-II enzyme solution.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding to reach equilibrium.

    • Scientist's Note: This pre-incubation step is critical for accurately determining the potency of slow-binding inhibitors.

    • Initiate the reaction by adding 20 µL of the pNPA substrate stock solution.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Competitive Binding Assay: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics. In a competitive format, we can assess whether our compounds bind to the same site as a known ligand.[12]

SPR_Competition_Assay Principle of a Surface Competition SPR Assay cluster_0 Step 1: Immobilization cluster_1 Step 2: Analyte Injection cluster_2 Step 3: Signal Detection Sensor Sensor Chip Target Target Protein (CA-II) Sensor->Target Covalent Coupling Analyte Analyte: Known Ligand (A) + Test Compound (B) Binding Binding to Immobilized Target Analyte->Binding Signal Response Signal Binding->Signal Mass Change Result High [B] -> Low Signal (Competition) Signal->Result

Caption: Workflow of a competitive Surface Plasmon Resonance (SPR) assay.

Protocol:

  • Immobilization: Covalently immobilize recombinant human CA-II onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU).

  • Binding Analysis:

    • Prepare a solution containing a fixed, sub-saturating concentration of a known high-affinity sulfonamide binder (e.g., a fluorescently-tagged probe).

    • Prepare serial dilutions of the test compounds (3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide and comparators).

    • Inject mixtures of the known binder and the test compound dilutions over the sensor surface.

  • Data Interpretation: A decrease in the binding signal of the known ligand with increasing concentrations of the test compound indicates competition for the same binding site. This data can be used to calculate a relative binding affinity (Kᵢ).

Tier 2: Cell-Based Assays for Physiological Relevance

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment.[13] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing CA-II) and treat with the test compound or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble CA-II in the supernatant using Western Blot or an ELISA-based method.

  • Data Analysis:

    • For each compound, plot the percentage of soluble CA-II against the temperature.

    • The curve for a compound-treated sample that shows a shift to the right compared to the vehicle control indicates target stabilization. The magnitude of this thermal shift (ΔTₘ) is a measure of target engagement.

Data Presentation and Interpretation

Objective comparison requires clear, quantitative data. The results from the described assays should be compiled to build a comprehensive selectivity profile.

Table 2: Hypothetical Comparative Data for Cross-Reactivity Profiling

Compound CA-II Enzymatic IC₅₀ (nM) CA-II Binding Kᵢ (nM) (SPR) CA-II CETSA ΔTₘ (°C) @ 10 µM Notes
3-Chloro-5-(methoxy...) 15.212.8+4.5Potent on-target activity and cellular engagement.
Acetazolamide 8.97.5+5.1Validates assay performance as a potent positive control.
Hydrochlorothiazide > 10,000> 10,000+0.2No significant activity against CA-II.
Sulfamethoxazole > 10,000> 10,000-0.1No significant activity; low risk of this off-target effect.
Celecoxib 8,500> 10,000+0.4Negligible activity against CA-II.
Compound Analog A > 50,000> 50,0000.0Confirms the sulfonamide moiety is essential for activity.

Interpretation: Based on this hypothetical data, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide demonstrates high selectivity for its intended target, CA-II, when compared against other sulfonamide-containing drugs from different therapeutic classes. The lack of activity from the sulfone analog confirms the specific role of the sulfonamide group in target binding. The strong CETSA signal confirms that the compound effectively engages its target within the complex milieu of a living cell.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the preclinical development of any new chemical entity. For a compound like 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide, which contains the ubiquitous sulfonamide scaffold, a multi-tiered strategy is paramount. By integrating direct enzymatic and binding assays with more physiologically relevant cell-based target engagement studies, we can build a robust and trustworthy selectivity profile. This comprehensive approach not only de-risks potential off-target liabilities but also provides the critical data needed to confidently advance a promising therapeutic candidate toward clinical evaluation.

References

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Oxford Academic, American Journal of Health-System Pharmacy. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. National Center for Biotechnology Information (PMC). [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]

  • Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. American Academy of Allergy, Asthma & Immunology. [Link]

  • Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. University of Pretoria. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]

  • Mythbuster: No Cross-Reactivity Between Sulfonamide Antibiotics and Non-Antibiotics. University of Maryland School of Medicine, Department of Emergency Medicine. [Link]

  • Cross-reactivity among drugs: Clinical problems. ResearchGate. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Center for Biotechnology Information (PMC). [Link]

  • A review for cell-based screening methods in drug discovery. Biophysics Reports. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. LinkedIn. [Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic, Journal of Analytical Toxicology. [Link]

  • Graphical representation of the sulfonamide compounds exhibiting... ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. National Center for Biotechnology Information (PMC). [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. MDPI. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • High affinity binding through sulfonamide substitutions and modeled... ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information (PMC). [Link]

  • Cross-reactivity Between Sulfonamide Medications. ResearchGate. [Link]

  • Molecular structures of the sulfonamides used in the competition experiments. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? National Center for Biotechnology Information (PMC). [Link]

  • Antimicrobial sulfonamide drugs. SciSpace. [Link]

Sources

Validation

QC metrics for commercial batches of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Executive Summary: The Hidden Cost of "Standard" Grade In fragment-based drug discovery (FBDD) and kinase inhibitor development, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide serves as a critical "warhead" scaffold. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Standard" Grade

In fragment-based drug discovery (FBDD) and kinase inhibitor development, 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide serves as a critical "warhead" scaffold. Its value lies in the unique 3,5-substitution pattern, which allows the sulfonamide to engage hydrogen bond networks (e.g., in Carbonic Anhydrase or specific kinase pockets) while the meta-chloro and meta-methoxymethyl groups provide vectors for hydrophobic interactions or further synthetic elaboration via Suzuki-Miyaura coupling.

However, commercial batches of this intermediate exhibit significant variability. The primary risk is not gross purity (often >98% by HPLC in both grades) but regioisomeric contamination and hydrolytic degradation . This guide compares "Pharma-Grade" (Batch A) vs. "Industrial-Grade" (Batch B) to demonstrate why standard Certificate of Analysis (CoA) metrics often fail to predict downstream synthetic success.

Comparative Analysis: Pharma-Grade vs. Industrial-Grade

The following data compares two commercially available batches. While both claim >98% purity, their performance in a subsequent Suzuki coupling reaction differs drastically.

Table 1: Critical QC Metrics Comparison
MetricBatch A (Pharma-Grade) Batch B (Industrial-Grade) Impact on Downstream Application
Assay (HPLC) 99.4%98.1%Minimal impact on stoichiometry.
Regioisomer Content < 0.05% 1.2% CRITICAL: The 4-isomer competes in binding assays and poisons Pd-catalysts in cross-couplings.
Moisture (KF) 0.1%0.8%High moisture hydrolyzes the sulfonamide to sulfonic acid under heating.
Residue on Ignition < 0.1%0.5% (Iron detected)Residual Fe/Cu from synthesis can cause false positives in biological assays.
Appearance White crystalline powderOff-white/Beige powderColor indicates oxidation products (anilines) or trace metal contamination.
Suzuki Yield 88% 45% Batch B fails due to catalyst poisoning by regioisomers/metals.
The "Regioisomer Trap": A Mechanistic Explanation

The synthesis of 3,5-disubstituted sulfonamides often involves the chlorosulfonation of a precursor. Because the chloro and methoxymethyl groups are ortho/para directors, direct sulfonation favors the 4-position (between the groups) or 2-position , rather than the desired 1-position (meta to both).

  • Batch A utilizes a directed lithiation or diazonium route (indirect synthesis) to guarantee the 3,5-substitution pattern.

  • Batch B likely uses direct chlorosulfonation of 1-chloro-3-(methoxymethyl)benzene, necessitating difficult recrystallization to remove the prevalent 4-isomer.

Visualizing the Impurity Landscape

To understand the QC requirements, we must visualize where impurities originate. The following diagram maps the synthesis pathways and the critical control points (CCPs).

ImpurityPathways cluster_RouteB Route B (Industrial - High Risk) cluster_RouteA Route A (Pharma - High Purity) Precursor 1-Chloro-3-(methoxymethyl)benzene DirectSulf Direct Chlorosulfonation (ClSO3H) Precursor->DirectSulf Route B Diazonium Aniline Precursor -> Diazonium Precursor->Diazonium Route A IsomerMix Mixture of Isomers: Target (1-SO2) + Impurity (4-SO2) DirectSulf->IsomerMix FinalProduct 3-Chloro-5-(methoxymethyl) benzene-1-sulfonamide IsomerMix->FinalProduct Purification (Lossy) RegioImpurity Impurity: 4-Isomer (Steric hindrance for coupling) IsomerMix->RegioImpurity Residual Sandmeyer Sandmeyer Sulfonylation Diazonium->Sandmeyer Sandmeyer->FinalProduct High Regioselectivity HydrolysisImp Impurity: Sulfonic Acid (From moisture) FinalProduct->HydrolysisImp Storage (+H2O)

Caption: Comparative synthesis pathways showing the origin of the critical regioisomeric impurity in industrial batches (Route B) versus pharma-grade batches (Route A).

Experimental Protocols: Validating Your Batch

Do not rely solely on the vendor's CoA. The following self-validating protocols are designed to detect the specific failure modes identified above.

Protocol A: High-Resolution HPLC for Regioisomer Detection

Standard isocratic methods often co-elute the 3,5- and 3,4-isomers. This gradient method utilizes a Phenyl-Hexyl column to exploit


 interaction differences between the isomers.
  • Instrument: HPLC with PDA (254 nm) or QDa (Mass Detector).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C.

Gradient Table:

Time (min) % A % B Note
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 40 60 Slow ramp to separate isomers
20.0 5 95 Wash

| 25.0 | 90 | 10 | Re-equilibration |

Acceptance Criteria:

  • Main Peak: Retention time approx. 12.5 min.

  • Resolution (

    
    ):  > 1.5 between Main Peak and nearest impurity (likely the 4-isomer at ~13.2 min).
    
  • Tailing Factor: < 1.3 (Sulfonamides can tail on older silica; Phenyl-Hexyl minimizes this).

Protocol B: Residue on Ignition (ROI) for Catalyst Poisons

If using the material for Suzuki couplings (utilizing the Cl-handle), trace metals are fatal.

  • Weigh 1.0 g of sample into a platinum crucible.

  • Add 1 mL sulfuric acid.

  • Ignite at 600°C ± 50°C until constant weight (USP <281>).

  • Limit: < 0.1%. If residue is red/brown, test for Iron (Fe) using colorimetric thiocyanate test.

QC Decision Tree

Use this logic flow to determine if a batch is suitable for your specific application (Screening vs. Synthesis).

QCDecision Start Incoming Batch HPLCPurity HPLC Purity > 98%? Start->HPLCPurity IsomerCheck Regioisomer < 0.1%? HPLCPurity->IsomerCheck Yes Reject REJECT / Repurify HPLCPurity->Reject No MetalCheck ROI < 0.1%? IsomerCheck->MetalCheck Yes App_Screening Release for: Biological Screening IsomerCheck->App_Screening No (Isomers tolerate in low-stringency screens) App_Synthesis Release for: Synthetic Coupling MetalCheck->App_Synthesis Yes MetalCheck->Reject No (Catalyst Poison)

Caption: Decision logic for batch release based on intended downstream application (Screening vs. Synthesis).

References

  • International Council for Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 593026 (Benzenesulfonamide analogs). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides: Recent Literature. Retrieved from [Link]

Sources

Comparative

Spectral comparison of synthesized vs commercial 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

An objective comparison of synthesized versus commercial samples of a chemical compound is crucial for ensuring the quality, purity, and structural integrity of the substance used in research and development. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of synthesized versus commercial samples of a chemical compound is crucial for ensuring the quality, purity, and structural integrity of the substance used in research and development. This guide provides a detailed spectral comparison of a laboratory-synthesized sample of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide with its commercially available counterpart. The analysis focuses on standard analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals. It offers insights into the synthetic process, the interpretation of spectral data, and the potential discrepancies that may arise between in-house synthesized and commercially sourced chemical entities.

Synthesis and Commercial Sourcing

Laboratory Synthesis

The synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide can be achieved through a multi-step process, a representative scheme of which is outlined below. The chosen synthetic route is based on established organic chemistry principles, aiming for a good yield and high purity of the final product.

cluster_synthesis Synthetic Workflow A 1,3-Dichloro-5-methylbenzene B 1,3-Dichloro-5-(methoxymethyl)benzene A->B NBS, AIBN, CCl4, reflux C 3-Chloro-5-(methoxymethyl)benzenesulfonyl chloride B->C ClSO3H, 0 °C D 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide C->D aq. NH3, THF, 0 °C to rt

Caption: Synthetic workflow for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Experimental Protocol: Synthesis of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

  • Bromination of the Benzylic Position: 1,3-Dichloro-5-methylbenzene is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride (CCl₄) under reflux. This step selectively brominates the methyl group.

  • Methoxylation: The resulting benzylic bromide is then reacted with sodium methoxide in methanol to yield 1,3-dichloro-5-(methoxymethyl)benzene.

  • Sulfonylation: The dichloro-compound is subjected to sulfonation using chlorosulfonic acid at a low temperature (0 °C) to introduce the sulfonyl chloride group, affording 3-chloro-5-(methoxymethyl)benzenesulfonyl chloride.

  • Amination: Finally, the sulfonyl chloride is treated with aqueous ammonia in a solvent like tetrahydrofuran (THF) to produce the desired 3-chloro-5-(methoxymethyl)benzene-1-sulfonamide. The product is then purified using column chromatography.

The rationale behind this multi-step synthesis is to control the regioselectivity of the functional group introductions. The final purification step is critical for removing any unreacted starting materials or by-products that could interfere with the spectral analysis.

Commercial Sourcing

A commercial sample of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide was procured from a reputable supplier. Commercial suppliers are expected to provide compounds of high purity, typically ≥95%, accompanied by a certificate of analysis (CoA) that includes basic characterization data.

Spectral Comparison

The following sections detail the comparison of the spectral data obtained for the synthesized and commercial samples of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

cluster_mol Key Protons in 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide cluster_labels Expected ¹H NMR Signals mol A Ar-H (singlet) B Ar-H (singlet) C Ar-H (singlet) D -CH2- (singlet) E -OCH3 (singlet) F -SO2NH2 (broad singlet)

Safety & Regulatory Compliance

Safety

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide proper disposal procedures

This operational guide details the safe handling and disposal procedures for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CAS: 1549835-54-2 or similar analog). As a research chemical often used in drug discovery (spe...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the safe handling and disposal procedures for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CAS: 1549835-54-2 or similar analog).

As a research chemical often used in drug discovery (specifically as a fragment in medicinal chemistry), specific toxicological data may be sparse. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from its functional groups: the halogenated aromatic ring (persistence), the sulfonamide moiety (biological activity/sensitization), and the benzyl ether (reactivity).

Part 1: Emergency Response Card

Critical Event Immediate Action
Skin Contact Wash immediately with soap and water for 15+ minutes. Sulfonamides are known sensitizers; monitor for allergic reaction (rash/hives).
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2][3] Seek medical attention immediately.
Inhalation Move to fresh air . If breathing is difficult, administer oxygen.[2] This compound is a likely respiratory irritant.[1]
Spill (Solid) Do not dry sweep . Dampen with a compatible solvent (ethanol/water) to prevent dust generation, then scoop into a hazardous waste container.
Fire Use Dry Chemical, CO2, or Alcohol-resistant foam . Combustion produces toxic gases: Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx).

Part 2: Chemical Hazard Profile & Causality

To ensure safety, we must understand why this chemical is hazardous.[4] The disposal protocols below are dictated by these three molecular features:

  • 3-Chloro Substituent (The Halogen Factor):

    • Hazard: The presence of chlorine classifies this material as Halogenated Waste .

    • Causality: Halogenated organics require higher incineration temperatures (typically >1100°C) to prevent the formation of dioxins and furans. Mixing this with non-halogenated waste can result in regulatory fines and improper destruction.

  • Sulfonamide Group (-SO₂NH₂):

    • Hazard: Potential biological activity and chemical sensitization .

    • Causality: Sulfonamides are a class of antibiotics. Releasing them into the environment (drains) contributes to antimicrobial resistance in aquatic bacteria. They are also common allergens (sulfa allergy).

  • Methoxymethyl Group (The Ether):

    • Hazard: Flammability and potential peroxide formation (low risk, but non-zero).

    • Causality: While benzyl ethers are more stable than diethyl ether, they can still degrade. Ensure waste containers are not stored in direct sunlight or for extended periods (>6 months).

Part 3: Waste Segregation & Pre-Treatment

Before disposal, you must segregate the waste based on its physical state and solvent matrix.

Decision Logic for Segregation
  • Is it Solid?

    
    Solid Hazardous Waste (Halogenated) .
    
  • Is it Liquid?

    • Dissolved in DCM/Chloroform?

      
      Halogenated Solvent Waste .
      
    • Dissolved in Acetone/Methanol?

      
      Halogenated Solvent Waste  (Due to the solute).
      
    • Aqueous (Reaction workup)?

      
      Aqueous Hazardous Waste  (Do NOT pour down drain).
      
Visual Workflow: Disposal Decision Tree

DisposalTree Start Waste Generation: 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid SOLID HAZARDOUS WASTE (Label: Toxic, Halogenated) Solid->BinSolid Double bag SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolvent DCM, CHCl3, etc. SolventCheck->HalogenatedSolvent NonHalogenatedSolvent Acetone, MeOH, EtOH SolventCheck->NonHalogenatedSolvent Aqueous Water / Buffer SolventCheck->Aqueous BinHalo HALOGENATED SOLVENT WASTE (Label: Flammable, Toxic) HalogenatedSolvent->BinHalo NonHalogenatedSolvent->BinHalo Contaminated by Solute BinAq AQUEOUS HAZARDOUS WASTE (Label: Toxic, No Drain) Aqueous->BinAq

Figure 1: Decision tree for segregating 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide waste streams. Note that non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Part 4: Detailed Disposal Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired stocks, reaction solids, or contaminated spill debris.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined hazardous waste bag.

  • Labeling:

    • Attach a hazardous waste tag.[5]

    • Chemical Name: Write the full name. Do not use abbreviations or structures.

    • Hazards: Check "Toxic" and "Irritant."

    • Constituents: List "3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide >99%".

  • Handling:

    • Wear nitrile gloves (double gloving recommended due to sulfonamide sensitization risk), lab coat, and safety glasses.

    • Transfer solid carefully to avoid dust.[1] If dust is visible, work inside a fume hood.

  • Storage: Screw the lid tight. Store in a secondary containment tray until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC waste.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid) or strong bases, which could react with the sulfonamide or the ether group.

  • Segregation:

    • CRITICAL: Even if the solvent is Methanol (non-halogenated), the presence of the chlorinated solute mandates disposal in the Halogenated Waste stream.

  • Transfer:

    • Pour into the "Halogenated Organic Solvent" carboy (typically red or yellow safety cans).

    • Leave at least 10% headspace in the container to allow for expansion.

  • Rinsing: Triple-rinse the original glassware with a small amount of acetone. Add the rinsate to the same halogenated waste container.

Protocol C: Spill Cleanup Workflow

SpillCleanup Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Nitrile Gloves (x2), Goggles, Lab Coat Assess->PPE TypeCheck Type? PPE->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid / Solution TypeCheck->LiquidSpill ActionSolid Cover with wet paper towel (prevents dust) SolidSpill->ActionSolid ActionLiquid Cover with absorbent pads or Vermiculite LiquidSpill->ActionLiquid Collect Collect into Hazardous Waste Bag ActionSolid->Collect ActionLiquid->Collect Clean Wash area with soap & water Collect->Clean Report Report to EHS Clean->Report

Figure 2: Step-by-step workflow for cleaning up spills of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide.

Part 5: Regulatory Compliance (US EPA/RCRA)

While this specific compound may not be explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Characteristic" definitions:

  • Toxicity Characteristic: Due to the chlorobenzene moiety, it must be treated as toxic.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents, it falls under F-listed waste codes (e.g., F002).

  • Generator Status: Ensure your lab's waste accumulation area does not exceed volume limits (typically 55 gallons for satellite accumulation areas).

Final Check: Before disposal, always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes may have stricter limits on sulfonamide discharge than federal regulations.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • PubChem. (2024). Compound Summary for 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (Analog/Precursor Data). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Comprehensive Safety and Operational Guide: Handling 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide Executive Summary & Chemical Profile 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CAS: 1549835-54-2) is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide

Executive Summary & Chemical Profile

3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide (CAS: 1549835-54-2) is a highly functionalized building block frequently utilized in medicinal chemistry and drug development for synthesizing sulfonamide-based therapeutics[1]. Because it is handled primarily as a dry powder in laboratory settings, strict adherence to specialized safety protocols is required to prevent acute exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational framework designed for researchers and safety officers, ensuring full compliance with the OSHA Laboratory Standard[2] and EPA hazardous waste regulations[3].

Hazard Causality & Mechanistic Risk Assessment

Understanding the chemical morphology of this compound is critical for anticipating its behavior in the laboratory. The compound carries standard GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. These hazards are directly linked to its structural motifs:

  • Sulfonamide Group (-SO₂NH₂): This moiety acts as a strong hydrogen bond donor and acceptor. Upon contact with mucosal membranes (eyes, respiratory tract), it rapidly interacts with biological nucleophiles, leading to severe localized irritation (H319, H335).

  • Chlorobenzene Ring: The addition of the chlorine atom increases the overall lipophilicity of the molecule. If the powder contacts bare skin, this lipophilicity facilitates rapid dermal penetration, stripping natural oils and causing acute contact dermatitis (H315).

  • Methoxymethyl (MOM) Ether: While generally stable under neutral and basic conditions, MOM ethers are susceptible to hydrolysis in the presence of strong aqueous acids. If accidentally mixed with strong acids during waste consolidation, it may release trace amounts of formaldehyde and methanol, necessitating strict segregation from acidic waste streams.

Personal Protective Equipment (PPE) Matrix

To establish a physical barrier against these mechanistic risks, the following PPE matrix must be strictly implemented. This selection is grounded in the risk assessment frameworks outlined in Prudent Practices in the Laboratory[5].

PPE ComponentSpecificationQuantitative/Qualitative DataCausality & Justification
Gloves Nitrile (Powder-Free)Minimum thickness: 0.11 mm (incidental), 0.22 mm (prolonged). Breakthrough time: >240 mins.Nitrile provides superior chemical resistance against lipophilic aryl chlorides compared to latex.
Eye Protection Chemical Safety GogglesANSI Z87.1 Compliant; tight-fitting.Prevents the ingress of aerosolized sulfonamide dust into the ocular cavity. Standard safety glasses are insufficient for powders.
Body Protection Flame-Retardant Lab Coat100% Cotton or Nomex; knit cuffs required.Knit cuffs prevent the sleeves from dragging through powder, mitigating the risk of tracking the chemical outside the fume hood.
Respiratory N95 or P100 RespiratorMinimum 95% filtration efficiency for airborne particulates.Mandatory only if handling outside of primary containment (fume hood) to prevent H335 respiratory irritation.

Standard Operating Procedure (SOP): Handling & Weighing

The following protocol is a self-validating system designed to eliminate aerosolization and static cling, which are the primary vectors for exposure when handling fine sulfonamide powders.

Phase 1: Environmental Preparation

  • Verify Containment: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Do not proceed if the flow alarm is active[2].

  • Static Mitigation: Wipe the exterior of the analytical balance and the weighing spatula with a lint-free wipe lightly dampened with 70% Isopropyl Alcohol (IPA). Allow to dry. Reasoning: Sulfonamide powders are highly prone to static buildup, which can cause the powder to "jump" and aerosolize.

Phase 2: Dispensing Workflow

  • Container Acclimation: Bring the sealed vial of 3-Chloro-5-(methoxymethyl)benzene-1-sulfonamide to room temperature before opening to prevent condensation, which can degrade the MOM ether group.

  • Weighing: Place an anti-static weighing boat on the balance. Tare the balance.

  • Transfer: Using a micro-spatula, transfer the solid smoothly. Do not drop the powder from a height. Keep the spatula tip within 1 inch of the weighing boat to minimize dust generation.

  • Sealing: Immediately recap the source vial and seal the weighing boat with a secondary containment lid or Parafilm before transporting it to the reaction vessel.

Spill Management & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the hazardous particulate.

Spill Containment Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Suppress: Lightly mist the spilled powder with a compatible solvent (e.g., water or 70% IPA) using a spray bottle. Reasoning: Wetting the powder increases its mass and cohesiveness, completely neutralizing the inhalation risk.

  • Collect: Use a disposable plastic scoop or wet paper towels to collect the dampened material.

  • Decontaminate: Wipe the affected surface with a 10% bleach solution followed by water to ensure complete removal of the chemical residue.

EPA-Compliant Disposal Plan: Under the Resource Conservation and Recovery Act (RCRA), this compound and any materials contaminated by it must be managed as hazardous waste[3].

  • Classification: Designate as Halogenated Solid Waste due to the aryl chloride moiety.

  • Segregation: Do NOT mix with acidic waste streams to prevent the potential acid-catalyzed hydrolysis of the MOM ether group.

  • Storage: Store in a sealed, clearly labeled, leak-proof polyethylene container until collection by certified environmental health and safety (EHS) personnel.

Operational Safety Workflow

G N1 Pre-Operation Assessment (Verify SDS & PPE) N2 Primary Containment (Chemical Fume Hood) N1->N2 N3 Handling & Weighing (Anti-static tools) N2->N3 N4 Spill Event Detected? N3->N4 N5 Spill Management (Wet wipe & isolate) N4->N5 Yes N6 Reaction Execution (Closed system) N4->N6 No N7 Waste Disposal (EPA-Compliant Halogenated) N5->N7 N6->N7

Figure 1: Decision matrix and operational workflow for handling hazardous sulfonamide powders.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450)." US Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

Sources

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